Anticancer agent 193
Description
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Structure
2D Structure
Properties
Molecular Formula |
C34H47ClN2O6 |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate |
InChI |
InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1 |
InChI Key |
QCEQYXWLRRDGDP-NWDSAUNBSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Targeted Therapy: A Technical Deep Dive into the Discovery and Synthesis of Anticancer Agent AMG 193
A Novel Approach to Targeting MTAP-Deleted Cancers
The landscape of precision oncology is continually evolving, with a growing emphasis on developing therapies that exploit specific vulnerabilities of cancer cells. A significant breakthrough in this area is the discovery and development of AMG 193, a first-in-class, orally bioavailable, and highly selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical development of AMG 193, tailored for researchers, scientists, and drug development professionals.
Discovery: A Journey from Library Screening to a Clinical Candidate
The discovery of AMG 193 was a result of a meticulous and innovative drug discovery process, initiated by the identification of a synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the dependency on PRMT5 activity in cancer cells.[4]
The Rationale: Exploiting a Metabolic Vulnerability
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer. MTAP deficiency leads to the accumulation of its substrate, 5'-deoxy-5'-(methylthio)adenosine (MTA), within the cancer cells. This accumulation of MTA competitively inhibits the S-adenosylmethionine (SAM)-dependent methyltransferase activity of PRMT5, creating a hypomorphic state. This partial inhibition of PRMT5 in MTAP-deleted cancer cells presents a therapeutic window for a drug that can further suppress its activity, leading to cancer cell death while sparing normal, MTAP-proficient cells.
From Hit Identification to Lead Optimization
The journey to AMG 193 began with the screening of a DNA-encoded library to identify small molecules that preferentially bind to the PRMT5:MTA complex. This screening led to the identification of an initial hit, AM-9934. Through a structure-based drug design approach, this initial hit was optimized for potency and cooperativity, resulting in the development of AM-9747, a tool compound suitable for in vivo proof-of-concept studies. Further optimization of the pharmacokinetic and pharmacodynamic properties of AM-9747 culminated in the discovery of AMG 193. The crystal structure of AMG 193 in complex with PRMT5 and MTA has been elucidated, providing critical insights into its mechanism of MTA-cooperative inhibition.
Synthesis of AMG 193
While the specific, detailed synthetic route for AMG 193 is proprietary, the discovery process highlights a multi-step optimization from an initial hit molecule. The synthesis would have involved advanced medicinal chemistry techniques to improve potency, selectivity, and oral bioavailability.
Mechanism of Action: MTA-Cooperative Inhibition of PRMT5
AMG 193 exerts its anticancer effects through a novel mechanism of MTA-cooperative inhibition of PRMT5.
Signaling Pathway
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5:MTA complex. AMG 193 preferentially binds to this complex, further inhibiting the methyltransferase activity of PRMT5. This profound inhibition of PRMT5 results in:
-
DNA Damage: Disruption of DNA repair pathways.
-
Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.
-
Aberrant mRNA Splicing: Alterations in the splicing of critical genes.
Ultimately, this cascade of events leads to synthetic lethality and selective killing of MTAP-deleted cancer cells.
Preclinical and Clinical Data
A substantial body of preclinical and early clinical data supports the therapeutic potential of AMG 193.
Preclinical Activity
| Parameter | Description | Result | Reference |
| Cellular Selectivity | In vitro viability assays comparing MTAP-null and MTAP wild-type (WT) cells. | AMG 193 is ~40-fold more selective for MTAP-null cells (IC50 = 0.1 µM) compared to MTAP WT cells (IC50 > 4 µM). | |
| Pharmacodynamic Marker | In vitro assay measuring symmetric dimethylarginine (SDMA) levels, a product of PRMT5 activity. | >100-fold selectivity in inhibiting SDMA formation in MTAP-null cells compared to MTAP WT cells. | |
| In Vivo Efficacy | Antitumor activity in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers. | Robust and well-tolerated antitumor activity was observed across a broad range of MTAP-null tumor models, including NSCLC, pancreatic, and esophageal cancers. | |
| Combination Therapy | In vitro and in vivo studies combining AMG 193 with other anticancer agents. | Synergistic effects were observed with chemotherapies (carboplatin, paclitaxel) and the KRAS G12C inhibitor sotorasib. |
Early Clinical Development
An ongoing Phase 1/2 clinical trial (NCT05094336) is evaluating the safety, tolerability, and preliminary efficacy of AMG 193 in patients with advanced MTAP-deleted solid tumors.
| Parameter | Description | Result | Reference |
| Safety and Tolerability | Assessment of treatment-related adverse events (TRAEs) in the dose-escalation phase. | The most common TRAEs were nausea, vomiting, and fatigue, which were generally low-grade. No clinically significant myelosuppression was observed. | |
| Pharmacokinetics | Analysis of drug exposure and half-life. | Dose-proportional exposure with a half-life of approximately 7-13 hours, supporting once-daily dosing. | |
| Pharmacodynamics | Measurement of target engagement via SDMA reduction. | Complete inhibition of tumor SDMA was observed at doses of 480 mg and higher. | |
| Preliminary Efficacy | Antitumor activity in patients with various MTAP-deleted solid tumors. | Confirmed partial responses have been observed in patients with pancreatic, ovarian, renal, esophageal, and gallbladder cancers. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings.
General Experimental Workflow
Caption: General experimental workflow for the development of AMG 193.
Key Experimental Methodologies
-
Cell Viability Assays: To determine the cytotoxic effects of AMG 193, MTAP-null and MTAP-WT cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the compound. Cell viability is typically assessed after 72-96 hours using assays such as CellTiter-Glo® (Promega), which measures ATP levels.
-
SDMA Inhibition Assays: Cellular target engagement is measured by quantifying the levels of symmetric dimethylarginine (SDMA) in cell lysates via methods like ELISA or mass spectrometry. Cells are treated with AMG 193 for a specified period before lysis and analysis.
-
Cell Cycle Analysis: To investigate the effect of AMG 193 on the cell cycle, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.
-
RNA Sequencing: To understand the global transcriptomic changes induced by PRMT5 inhibition, RNA is extracted from AMG 193-treated and control cells, followed by library preparation and next-generation sequencing. Bioinformatic analysis is then used to identify differentially expressed genes and altered signaling pathways.
-
Xenograft Studies: To evaluate in vivo efficacy, immunodeficient mice are subcutaneously implanted with MTAP-deleted human cancer cells or patient-derived tumor fragments. Once tumors reach a specified size, mice are randomized to receive vehicle control or AMG 193 orally. Tumor volume and body weight are monitored regularly.
Conclusion
AMG 193 represents a significant advancement in the field of targeted cancer therapy. Its novel MTA-cooperative mechanism of PRMT5 inhibition provides a highly selective means of targeting a specific, genetically defined patient population with MTAP-deleted cancers. The promising preclinical and early clinical data underscore the potential of AMG 193 as a new therapeutic option for these patients. Further clinical development will be crucial to fully elucidate its efficacy and safety profile across a range of MTAP-deficient malignancies.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG 193: A Technical Guide to the First-in-Class MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AMG 193, a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). AMG 193 exhibits a novel mechanism of action, functioning as a methylthioadenosine (MTA)-cooperative inhibitor, which confers selectivity for cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document details the molecular mechanism, preclinical and clinical data, and key experimental methodologies for the evaluation of AMG 193, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]
A significant breakthrough in targeting PRMT5 has been the exploitation of a synthetic lethal interaction in cancers with homozygous deletion of the MTAP gene.[4] The MTAP gene is located in close proximity to the CDKN2A tumor suppressor gene on chromosome 9p21 and is co-deleted in approximately 10-15% of all human cancers. MTAP is a key enzyme in the methionine salvage pathway, responsible for the metabolism of MTA. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation of MTA acts as a weak endogenous inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM). This renders the PRMT5 enzyme in a hypomorphic state, creating a specific vulnerability that can be exploited by inhibitors that preferentially bind to the MTA-bound PRMT5 complex.
First-generation PRMT5 inhibitors showed limited clinical benefit due to dose-limiting hematologic toxicities, as they indiscriminately inhibited PRMT5 in both cancerous and healthy cells. AMG 193, as a second-generation, MTA-cooperative PRMT5 inhibitor, was designed to overcome this limitation by selectively targeting the PRMT5-MTA complex, thus sparing normal tissues with functional MTAP.
Mechanism of Action: MTA-Cooperative Inhibition
AMG 193's innovative mechanism relies on its preferential binding to the ternary complex of PRMT5, its regulatory partner MEP50 (methylosome protein 50), and MTA. Structural studies have elucidated the basis for this cooperativity. The crystal structure of AMG 193 in complex with MTA-bound PRMT5 reveals that AMG 193 occupies the peptide substrate-binding pocket of the PRMT5 catalytic domain. The presence of MTA in the SAM-binding pocket induces a conformational change in PRMT5 that enhances the binding affinity of AMG 193. Specifically, the amino-heterocycle of AMG 193 forms van der Waals contacts with MTA, a key feature of its MTA-cooperative nature. This ternary complex is highly stable, effectively locking the enzyme in an inactive state.
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References
Preclinical Studies of Anticancer Agent AMG 193: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). AMG 193 exhibits a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.
Mechanism of Action
AMG 193 operates through a novel mechanism of action that exploits the unique metabolic state of MTAP-deleted cancer cells. In these cells, the absence of the MTAP enzyme leads to the accumulation of methylthioadenosine (MTA).[1] MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor, and acts as a partial endogenous inhibitor of PRMT5.[1]
AMG 193 preferentially binds to the PRMT5-MTA complex, stabilizing this inhibited state and leading to potent and selective suppression of PRMT5's methyltransferase activity in MTAP-deleted cells.[1][2] This enhanced inhibition of PRMT5, an enzyme essential for various cellular processes including mRNA splicing, DNA damage repair, and cell cycle progression, results in robust anti-tumor effects.[3] The downstream consequences of PRMT5 inhibition by AMG 193 in MTAP-deleted cells include:
-
DNA Damage: Impaired DNA repair mechanisms lead to an accumulation of DNA damage.
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.
-
Aberrant mRNA Splicing: Disruption of the spliceosome machinery leads to widespread alternative mRNA splicing.
This selective action spares normal, MTAP-proficient tissues where MTA levels are low, suggesting a wide therapeutic index.
Below is a diagram illustrating the signaling pathway of AMG 193's mechanism of action.
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
In Vitro Efficacy
AMG 193 demonstrates potent and selective inhibition of cell viability in a variety of MTAP-deleted cancer cell lines while having minimal effect on MTAP wild-type (WT) cells.
| Cell Line | Cancer Type | MTAP Status | AMG 193 IC50 (µM) | Selectivity (fold vs. WT) | Reference |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | 0.107 | ~40x | |
| HCT116 | Colorectal Carcinoma | MTAP WT | > 4 | - |
Data presented as the half-maximal inhibitory concentration (IC50) for cell viability.
In Vivo Efficacy
Oral administration of AMG 193 has been shown to lead to significant, dose-dependent anti-tumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models of MTAP-deleted cancers.
| Model | Cancer Type | MTAP Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 | Pancreatic Cancer | MTAP-deleted | 100 mg/kg QD, oral | 96% | |
| U87MG | Glioblastoma | MTAP-deleted | 100 mg/kg QD, oral | 88% | |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | Dose-dependent, oral | Significant inhibition | |
| HCT116 | Colorectal Carcinoma | MTAP WT | Up to 100 mg/kg QD, oral | No significant inhibition |
QD: once daily
Pharmacodynamic studies in HCT116 MTAP-deleted xenografts demonstrated robust and dose-dependent inhibition of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, with 86% to 93% inhibition at the doses tested.
The following diagram outlines a general experimental workflow for the preclinical in vivo evaluation of AMG 193.
Caption: General workflow for in vivo preclinical studies of AMG 193.
Preclinical Pharmacokinetics
AMG 193 is characterized as an orally bioavailable molecule with an improved pharmacokinetic (PK) profile. Preclinical data indicates that it is also brain-penetrant. The table below summarizes the available PK parameters for AMG 193 and its tool compound, AM-9747, in mice.
| Compound | Species | Parameter | Value | Reference |
| AM-9747 | Mouse | Intravenous Clearance (L/hr/kg) | 2.3 | |
| AM-9747 | Mouse | Oral Bioavailability (%F) | 23 | |
| AMG 193 | Mouse | Plasma and Tumor Levels | Dose-proportional |
Further detailed pharmacokinetic parameters for AMG 193 in other preclinical species have not been publicly disclosed.
Preclinical Toxicology
Preclinical studies have indicated that AMG 193 is well-tolerated at efficacious doses. In these studies, no significant impact on normal hematopoietic cell lineages was observed. Early clinical trial data has further supported a favorable safety profile, with no reports of clinically significant myelosuppression, a dose-limiting toxicity often associated with non-selective PRMT5 inhibitors.
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AMG 193 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5-7 days) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls and plot the results against the compound concentration. Calculate the IC50 values using a non-linear regression model.
Symmetric Dimethylarginine (SDMA) ELISA
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the total protein concentration of each lysate.
-
Assay Procedure: Use a commercially available SDMA ELISA kit. Briefly, add standards and normalized lysate samples to the wells of the pre-coated microplate.
-
Incubation: Incubate with detection antibodies and substrate as per the manufacturer's instructions. This typically involves a competitive binding process.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the SDMA concentration in the samples by interpolating from the standard curve. Normalize SDMA levels to the total protein concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with AMG 193 or vehicle control for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The preclinical data for AMG 193 strongly support its development as a targeted therapy for MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action provides a clear rationale for its selectivity and potent anti-tumor activity in this patient population. The in vitro and in vivo studies have consistently demonstrated robust efficacy and a favorable safety profile, paving the way for its ongoing clinical evaluation. This technical guide summarizes the core preclinical findings that underpin the therapeutic potential of AMG 193.
References
The Structure-Activity Relationship of AMG 193: A Deep Dive into MTA-Cooperative PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
AMG 193 has emerged as a pioneering clinical-stage, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of protein arginine methyltransferase 5 (PRMT5) that operates through a novel mechanism of methylthioadenosine (MTA)-cooperative inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG 193, detailing its mechanism of action, key structural features, and the experimental methodologies used in its characterization.
Executive Summary
AMG 193 is a potent and selective inhibitor of PRMT5 in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-del).[1][2] Such deletions, present in approximately 10-15% of all human cancers, lead to the accumulation of MTA.[3][4] AMG 193 exploits this tumor-specific metabolic state by preferentially binding to the PRMT5:MTA complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells while largely sparing healthy tissues.[1] This MTA-cooperative inhibition results in downstream effects including DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to tumor cell death. Preclinical studies have demonstrated robust anti-tumor activity in various MTAP-deleted xenograft models, and the compound is currently under evaluation in clinical trials for advanced solid tumors.
Data Presentation: Quantitative Structure-Activity Relationship
The development of AMG 193 involved a systematic evolution from an initial hit compound, enhancing both potency and MTA cooperativity. The following tables summarize the key quantitative data that illustrates the structure-activity relationship of AMG 193 and its precursors.
| Compound | Structure | HCT116 MTAP-del Viability IC50 (µM) | HCT116 MTAP-WT Viability IC50 (µM) | MTA Cooperativity (Fold Selectivity) |
| Compound 1 | > 10 | > 10 | ~1 | |
| AM-9747 | 0.046 | 2.1 | 46 | |
| AMG 193 | 0.008 | 0.32 | 40 |
Table 1: Cellular Potency and MTA Cooperativity of Key Compounds in the AMG 193 Discovery Cascade.
| Cell Line | Cancer Type | MTAP Status | AMG 193 Viability IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Deleted | 0.008 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.32 |
| H838 | Non-Small Cell Lung Cancer | Deleted | ~0.1 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 4 |
| BxPC-3 | Pancreatic Cancer | Deleted | Not Reported |
| U87MG | Glioblastoma | Deleted | Not Reported |
Table 2: In Vitro Cellular Viability of AMG 193 in Various Cancer Cell Lines.
| Xenograft Model | Cancer Type | MTAP Status | AMG 193 Dose | Tumor Growth Inhibition (TGI) |
| BxPC-3 | Pancreatic Cancer | Deleted | 100 mg/kg QD | 96% |
| U87MG | Glioblastoma | Deleted | 100 mg/kg QD | 88% |
Table 3: In Vivo Efficacy of Orally Administered AMG 193 in Xenograft Models.
Mechanism of Action: MTA-Cooperative Inhibition of PRMT5
The selective antitumor activity of AMG 193 is rooted in the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.
In healthy cells with wild-type MTAP, the enzyme efficiently metabolizes MTA, keeping its intracellular concentration low. In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA. This elevated MTA concentration results in the formation of a PRMT5:MTA complex, which is the specific target of AMG 193. AMG 193 preferentially binds to this complex, locking PRMT5 in an inactive state and leading to the observed anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AMG 193.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of AMG 193 was prepared in DMSO and then further diluted in culture medium. The final DMSO concentration was kept below 0.1%. Cells were treated with the compound for 6 days.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model.
Symmetric Dimethylarginine (SDMA) In-Cell Western Blot
Objective: To quantify the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (SDMA), a downstream biomarker.
Protocol:
-
Cell Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of AMG 193 for 3 days.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Non-specific binding was blocked with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Cells were incubated overnight at 4°C with a primary antibody specific for SDMA.
-
Secondary Antibody Incubation: After washing, cells were incubated with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Detection and Normalization: The plate was scanned on an Odyssey® Infrared Imaging System. The SDMA signal was normalized to the total protein content, which was determined using a cell-staining dye.
-
Data Analysis: The normalized SDMA levels were plotted against the compound concentration to determine the IC50 for PRMT5 inhibition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered AMG 193 in mouse models.
Protocol:
-
Tumor Implantation: Human cancer cell lines (e.g., BxPC-3, U87MG) were subcutaneously implanted into immunocompromised mice.
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Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into vehicle and treatment groups.
-
Drug Administration: AMG 193 was formulated for oral gavage and administered daily at the specified doses.
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizations
AMG 193 Discovery Workflow
The discovery of AMG 193 was a multi-step process that began with a high-throughput screen and progressed through lead optimization to identify a clinical candidate.
Logical Relationship of MTA-Cooperativity
The core of AMG 193's selectivity lies in its cooperative binding to the PRMT5:MTA complex, a feature that distinguishes it from first-generation, non-selective PRMT5 inhibitors.
References
The Impact of Anticancer Agent AMG 193 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent AMG 193 is a first-in-class, orally bioavailable, and highly selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of human cancers.[2][3] While the primary mechanism of action of AMG 193 focuses on direct tumor cell killing through DNA damage, cell cycle arrest, and aberrant mRNA splicing, its influence on the complex tumor microenvironment (TME) is a critical area of investigation for understanding its full therapeutic potential and identifying rational combination strategies.[1] This technical guide provides an in-depth analysis of the known and potential effects of AMG 193 on key components of the TME, supported by preclinical data on PRMT5 inhibition, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action of AMG 193
AMG 193 preferentially binds to the PRMT5-MTA complex, which accumulates in MTAP-deleted cancer cells. This selective inhibition of PRMT5 leads to a cascade of events within the cancer cell, ultimately resulting in apoptosis. The primary intracellular effects are:
-
DNA Damage Response: Inhibition of PRMT5 has been shown to induce DNA damage.
-
Cell Cycle Arrest: AMG 193 causes cell cycle arrest, primarily at the G2/M phase.
-
Aberrant mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition by AMG 193 leads to widespread alternative splicing events, contributing to cellular dysfunction and death.
While these effects are tumor cell-intrinsic, they can indirectly influence the TME by triggering the release of damage-associated molecular patterns (DAMPs) and other signaling molecules.
Effects of AMG 193 on the Tumor Microenvironment
The following sections detail the impact of PRMT5 inhibition, and by extension AMG 193, on various components of the TME. It is important to note that while the foundational data is based on the broader class of PRMT5 inhibitors, it provides a strong predictive framework for the specific actions of AMG 193.
Immunomodulatory Effects
Preclinical studies have indicated that AMG 193 is well-tolerated with no significant impact on normal hematopoietic cell lineages, suggesting a favorable safety profile concerning the immune system. However, the immunomodulatory effects of PRMT5 inhibition are more complex and present both opportunities and challenges.
PRMT5 inhibition has been shown to reprogram macrophages from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This shift is beneficial for antitumor immunity.
Quantitative Data on Macrophage Polarization with PRMT5 Inhibition
| Parameter | Control (M2-like) | PRMT5 Inhibitor-Treated | Fold Change | Reference |
| M1 Markers | ||||
| iNOS Expression | Low | High | Increased | General PRMT5i studies |
| TNF-α Secretion | Low | High | Increased | General PRMT5i studies |
| M2 Markers | ||||
| Arginase-1 Expression | High | Low | Decreased | General PRMT5i studies |
| CD206 Expression | High | Low | Decreased | General PRMT5i studies |
Note: This table summarizes expected outcomes based on general PRMT5 inhibitor studies. Specific quantitative data for AMG 193 is not yet publicly available.
A critical finding is that PRMT5 inhibition can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor cells and myeloid cells. This suggests a potential mechanism of adaptive resistance to PRMT5 inhibitor therapy. However, it also provides a strong rationale for combining AMG 193 with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies to achieve a synergistic antitumor effect.
Signaling Pathway: PRMT5 Inhibition and Immune Modulation
Caption: AMG 193-mediated PRMT5 inhibition can reprogram TAMs to an anti-tumor state while also upregulating PD-L1 on tumor cells, suggesting a dual effect on the immune microenvironment.
Anti-Angiogenic Effects
PRMT5 plays a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of PRMT5 has been shown to disrupt this process.
Signaling Pathway: PRMT5 and Angiogenesis
The primary mechanism involves the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the angiogenic process.
Caption: AMG 193 inhibits PRMT5, leading to decreased stability of HIF-1α and subsequent downregulation of VEGFR signaling, ultimately impairing angiogenesis.
Quantitative Data on Angiogenesis Inhibition by PRMT5 Inhibitors
| Parameter | Control | PRMT5 Inhibitor-Treated | % Inhibition | Reference |
| In Vitro | ||||
| Endothelial Tube Formation | High | Low | Significant | General PRMT5i studies |
| Endothelial Cell Migration | High | Low | Significant | General PRMT5i studies |
| In Vivo | ||||
| Microvessel Density | High | Low | Significant | General PRMT5i studies |
Note: This table summarizes expected outcomes based on general PRMT5 inhibitor studies. Specific quantitative data for AMG 193 is not yet publicly available.
Effects on Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts are a key component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. The activation of CAFs is often driven by Transforming Growth Factor-beta (TGF-β). PRMT5 is implicated in TGF-β signaling pathways, suggesting that its inhibition could modulate CAF activity.
Logical Relationship: PRMT5 Inhibition and CAF Modulation
References
An In-depth Technical Guide to the Synthetic Lethality of PRMT5 Inhibition with MTAP Loss
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic lethal relationship between the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and the loss of Methylthioadenosine Phosphorylase (MTAP) in cancer cells. This guide details the underlying mechanism, presents key preclinical and clinical data, outlines experimental protocols, and visualizes the critical pathways and workflows.
The Core Mechanism of Synthetic Lethality
The synthetic lethal interaction between PRMT5 inhibition and MTAP loss is rooted in the cellular methionine salvage pathway. In healthy cells, the enzyme MTAP plays a crucial role in this pathway by metabolizing 5'-deoxy-5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate, which ultimately regenerates methionine and adenine.[1][2] However, a significant percentage of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma, exhibit a homozygous deletion of the MTAP gene, often as a "passenger" deletion along with the adjacent tumor suppressor gene CDKN2A.[3][4][5]
This loss of MTAP function leads to a substantial accumulation of its substrate, MTA, within the cancer cells. MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase enzymes, including PRMT5. The accumulated MTA acts as a competitive endogenous inhibitor of PRMT5 by binding to its SAM pocket. This results in a partial, but not complete, inhibition of PRMT5's enzymatic activity, which is primarily the symmetric dimethylation of arginine residues on a variety of protein substrates. This pre-existing partial inhibition of PRMT5 in MTAP-deleted cells creates a unique vulnerability; these cells become exquisitely dependent on the remaining PRMT5 activity for their survival. Therefore, further inhibition of PRMT5 with pharmacological agents is selectively lethal to MTAP-deleted cancer cells, while normal cells with functional MTAP are largely unaffected.
Signaling Pathway of PRMT5 and MTAP Interaction
Caption: Mechanism of synthetic lethality in MTAP-deleted cells.
The Advent of MTA-Cooperative PRMT5 Inhibitors
The discovery of the PRMT5-MTAP synthetic lethal relationship spurred the development of a new class of drugs known as MTA-cooperative PRMT5 inhibitors. First-generation PRMT5 inhibitors targeted the enzyme irrespective of its MTA-bound state and consequently lacked selectivity for MTAP-deleted cancers, leading to on-target toxicities in normal tissues.
In contrast, MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, are designed to preferentially bind to the PRMT5-MTA complex. This unique mechanism of action confers a high degree of selectivity, as the drug target (the PRMT5-MTA complex) is only abundant in MTAP-deleted cells where MTA has accumulated. This leads to potent and selective killing of cancer cells while sparing normal, MTAP-proficient cells, thus widening the therapeutic window.
Quantitative Data Presentation
Table 1: In Vitro Activity of MTA-Cooperative PRMT5 Inhibitors
| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Fold Selectivity (MTAP WT/del) | Reference(s) |
| MRTX1719 | HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | |
| HCT116 | Deletion | SDMA Inhibition | 8 | |||
| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | ||
| HCT116 | Deletion | Cell Viability (10-day) | 12 | |||
| AMG 193 | HCT116 | Wild-Type | Cell Viability | - | >100-fold | |
| HCT116 | Deletion | Cell Viability | - |
Table 2: Clinical Trial Data for MTA-Cooperative PRMT5 Inhibitors
| Compound | Trial ID | Tumor Types | Phase | Best Overall Response (Confirmed PRs) | Reference(s) |
| AMG 193 | NCT05094336 | MTAP-deleted Solid Tumors | I | NSCLC (n=17): 2 | |
| Pancreatic (n=23): 2 | |||||
| Biliary Tract (n=19): 2 | |||||
| Esophageal/Gastric (n=6): 1 | |||||
| MRTX1719 | - | MTAP-deleted Solid Tumors | I/II | Objective responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and MPNST. | |
| TNG908 | NCT05275478 | MTAP-null Solid Tumors | I/II | Currently enrolling. | |
| AZD3470 | - | MTAP deficient Solid Tumors | I/IIa | Currently enrolling. | |
| TNG456 | NCT06810544 | MTAP-deleted Solid Tumors (including Glioblastoma) | I/II | Currently enrolling. |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of a PRMT5 inhibitor on MTAP-wild-type versus MTAP-deleted cancer cell lines.
Methodology:
-
Cell Seeding: Plate isogenic MTAP-wild-type and MTAP-deleted cells (e.g., HCT116) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the PRMT5 inhibitor in culture medium. Remove the old medium from the plates and add the medium containing the compound at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a period of 6 to 10 days to allow for multiple cell doublings.
-
Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
Objective: To measure the pharmacodynamic effect of a PRMT5 inhibitor by quantifying the levels of SDMA, a direct product of PRMT5 enzymatic activity.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA (e.g., anti-SDMA antibody) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical in vivo model.
Methodology:
-
Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., HCT116 MTAP-del) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., by oral gavage) or vehicle control daily or according to the desired schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Visualizations
Experimental Workflow for PRMT5 Inhibitor Evaluation
Caption: Workflow for PRMT5 inhibitor development.
Downstream Consequences of PRMT5 Inhibition
Caption: Downstream effects of PRMT5 inhibition.
Conclusion
The synthetic lethal strategy of targeting PRMT5 in MTAP-deleted cancers represents a significant advancement in precision oncology. The development of MTA-cooperative PRMT5 inhibitors has demonstrated remarkable selectivity and promising anti-tumor activity in both preclinical models and early clinical trials. This approach provides a clear, genetically-defined patient population that is likely to benefit from this targeted therapy. Further research and ongoing clinical trials will continue to elucidate the full potential of this therapeutic strategy and its role in the treatment of a wide range of human cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of PRMT5/MTA Inhibitor on MTAP‐Deficient Glioma May Be Influenced by Surrounding Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
A Technical Guide to the Preclinical Pharmacodynamics of Osimertinib
A. I. generated content. Please consult a professional for medical advice.
Introduction
Osimertinib is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by AstraZeneca and is designed to target specific mutations in the EGFR gene, which are common in non-small cell lung cancer (NSCLC).[1][2] This guide provides a detailed overview of the preclinical pharmacodynamics of osimertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity.
Mechanism of Action
Osimertinib is a potent and irreversible inhibitor of EGFR kinases.[2] It selectively targets both the EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2] The T790M mutation is a common reason for acquired resistance to first- and second-generation EGFR-TKIs.
Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects and improve its therapeutic index.
Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are essential for cell proliferation and survival. In cancer cells with activating EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR blocks these signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Quantitative Data
Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | <15 |
| H1975 | L858R/T790M | <15 |
| HCC827 | Exon 19 deletion | <15 |
| Wild-Type EGFR Cells | - | 480-1865 |
Data compiled from multiple preclinical studies.
Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models
| Xenograft Model | EGFR Mutation Status | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 deletion | 25 | Sustained tumor regression |
| H1975 | L858R/T790M | 5 | Significant tumor growth inhibition |
| HCC827 | Exon 19 deletion | 2.5 | Significant tumor growth inhibition |
Data represents typical findings from preclinical xenograft studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of osimertinib in NSCLC cell lines.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Anticancer Agent 193
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 193 (also known as AMG 193) is a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, particularly in cancer cell lines with methylthioadenosine phosphorylase (MTAP) deletion. The methodologies described herein are fundamental for determining cell viability (IC50), target engagement (SDMA levels), and the mechanistic effects on the cell cycle.
Introduction
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[4][5] In many cancers, PRMT5 is overexpressed and its activity is associated with poor prognosis. A significant subset of cancers, estimated at 10-15%, harbor a homozygous deletion of the MTAP gene. This genetic alteration leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA). This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to highly selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells. The downstream effects of PRMT5 inhibition by agent 193 include DNA damage, aberrant mRNA splicing, and G2/M cell cycle arrest, ultimately leading to apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described in vitro assays, illustrating the selective potency of this compound against MTAP-deleted cancer cells.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | MTAP Status | IC50 (µM) |
| HCT116 | Wild-Type | > 4.0 |
| HCT116 | MTAP-deleted | 0.1 |
| Pancreatic Cancer PDX | MTAP-deleted | 0.15 |
| NSCLC Cell Line | MTAP-deleted | 0.2 |
| Glioblastoma Cell Line | MTAP-deleted | 0.12 |
Table 2: Inhibition of Symmetric Dimethylarginine (SDMA) Levels
| Cell Line | MTAP Status | Treatment | SDMA Inhibition IC50 (µM) |
| HCT116 | Wild-Type | Agent 193 | > 9.0 |
| HCT116 | MTAP-deleted | Agent 193 | 0.1 |
| Pancreatic Cancer PDX | MTAP-deleted | Agent 193 | 0.18 |
Table 3: Cell Cycle Analysis in MTAP-deleted Pancreatic Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 55% | 25% | 20% | < 2% |
| Agent 193 (0.5 µM) | 20% | 10% | 65% | 5% |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The seeding density should be optimized for each cell line.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of agent 193 to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Symmetric Dimethylarginine (SDMA) Western Blot Protocol
This protocol measures the levels of SDMA, a direct biomarker of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA band intensity to the corresponding loading control.
-
Compare the normalized SDMA levels across different treatment conditions.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture and treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.
-
Fix the cells at 4°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate a DNA content histogram.
-
Gate the cell populations to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
Application Notes and Protocols for Anticancer Agent AMG 193 in MTAP-deleted Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This document provides detailed application notes and protocols for the utilization of AMG 193 in cancer cell lines harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[4][5] AMG 193 exhibits a novel mechanism of action, demonstrating synthetic lethality by preferentially binding to the MTA-PRMT5 complex, thus selectively inhibiting the growth of MTAP-deleted cancer cells while sparing normal tissues.
The inhibition of PRMT5 in MTAP-deleted cells by AMG 193 leads to a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately resulting in tumor cell death. Preclinical studies, both in vitro and in vivo, have demonstrated robust anti-tumor activity of AMG 193 across a range of MTAP-deleted cancer models, including pancreatic, lung, and lymphoma.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
In normal cells, MTAP metabolizes MTA, keeping its intracellular concentrations low. However, in cancer cells with MTAP gene deletion, MTA accumulates and acts as a partial inhibitor of PRMT5 by competing with the methyl donor S-adenosylmethionine (SAM). AMG 193 exploits this vulnerability by binding with high affinity to the MTA-bound PRMT5, forming a stable ternary complex. This cooperative binding mechanism leads to a potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cells, resulting in synthetic lethality.
Data Presentation
Table 1: In Vitro Cell Viability of AMG 193 in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | AMG 193 IC50 (µM) | Fold Selectivity (WT/MTAP-deleted) |
| HCT116 | Wild-Type | > 4 | ~40x |
| HCT116 | MTAP-deleted | 0.1 |
Data synthesized from publicly available preclinical data.
Table 2: In Vitro Symmetric Dimethylarginine (SDMA) Inhibition in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | AMG 193 SDMA IC50 | Fold Selectivity (WT/MTAP-deleted) |
| HCT116 | Wild-Type | - | >100x |
| HCT116 | MTAP-deleted | - |
SDMA is a pharmacodynamic biomarker for PRMT5 activity. Specific IC50 values were not provided in the source, but high selectivity was noted.
Table 3: In Vivo Anti-Tumor Efficacy of AMG 193 in MTAP-deleted Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic | 100 mg/kg QD | 96 |
| U87MG | Glioblastoma | 100 mg/kg QD | 88 |
Data represents tumor growth inhibition (TGI) at the specified dose. QD: once daily.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-deleted and wild-type cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
AMG 193 (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of AMG 193 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted AMG 193 or vehicle control (medium with DMSO).
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Western Blot for SDMA Levels
This protocol measures the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Cell lysates from AMG 193-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of AMG 193 for 24-48 hours.
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Cell Cycle Analysis
This protocol assesses the effect of AMG 193 on cell cycle distribution.
Materials:
-
AMG 193-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with AMG 193 for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store cells at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AMG 193 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
MTAP-deleted cancer cell line (e.g., BxPC-3)
-
Matrigel (optional)
-
AMG 193 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1-5 million cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AMG 193 (e.g., 100 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
AMG 193 represents a promising targeted therapy for the significant patient population with MTAP-deleted cancers. Its unique MTA-cooperative mechanism of action provides a clear rationale for its selectivity and potent anti-tumor activity. The protocols and data presented here offer a foundational guide for researchers to further investigate the preclinical and potential clinical applications of this novel anticancer agent.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. onclive.com [onclive.com]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: AMG 193 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, investigational small molecule that functions as a methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This targeted therapy is designed to exploit a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of MTA. AMG 193 preferentially binds to the MTA-PRMT5 complex, selectively inhibiting its enzymatic activity in cancer cells while sparing normal tissues.[1] Preclinical studies utilizing xenograft models have been instrumental in demonstrating the potent and selective anti-tumor activity of AMG 193, both as a monotherapy and in combination with other anti-cancer agents.
These application notes provide a detailed overview of the experimental design for AMG 193 xenograft models, including protocols for cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), treatment administration, and endpoint analysis.
Signaling Pathway and Mechanism of Action
In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. AMG 193 exploits this vulnerability by binding to the MTA-PRMT5 complex, leading to profound inhibition of PRMT5's methyltransferase activity. This results in a cascade of downstream effects, including aberrant RNA splicing, DNA damage, and cell cycle arrest at the G2/M phase, ultimately inducing apoptosis and tumor growth inhibition.
References
Application Notes: Protocol for Assessing AMG 193 Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] This modification plays a key role in regulating essential cellular processes, including gene transcription, mRNA splicing, signal transduction, and DNA damage response.[1][4] Overexpression of PRMT5 is implicated in the progression of numerous cancers, such as lymphoma, breast, and lung cancer, often correlating with poor patient outcomes. This makes PRMT5 a compelling therapeutic target in oncology.
AMG 193 is a clinical-stage, orally bioavailable small molecule that inhibits PRMT5. It operates through a unique, highly selective mechanism known as MTA-cooperative inhibition. Approximately 10-15% of cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA) within the cancer cells. AMG 193 preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while largely sparing healthy cells with normal MTAP function. This synthetic lethal approach provides a targeted strategy for a genetically defined patient population.
These application notes provide a comprehensive guide for researchers to evaluate the in vivo anti-tumor efficacy of AMG 193 using preclinical xenograft models.
PRMT5 Signaling and Mechanism of AMG 193 Action
PRMT5 exerts its oncogenic effects by methylating a diverse range of substrates. This leads to the epigenetic silencing of tumor suppressor genes (e.g., RB family), altered mRNA splicing of genes involved in cell cycle and RNA processing, and modulation of key growth factor signaling pathways like PI3K/Akt. AMG 193's MTA-cooperative inhibition blocks these downstream effects, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in MTAP-deleted cancer cells.
General Experimental Workflow
The evaluation of AMG 193's in vivo efficacy follows a structured workflow, from model selection and establishment to endpoint analysis. This ensures robust and reproducible data collection for assessing anti-tumor activity and target engagement.
Detailed Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the procedure for establishing a subcutaneous xenograft model using an MTAP-deleted human cancer cell line.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, to prevent the rejection of human tumor cells. House animals in a specific-pathogen-free (SPF) facility.
-
Cell Line Selection: Culture an appropriate MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-null, H838 NSCLC). It is highly recommended to include an isogenic MTAP wild-type cell line (e.g., HCT116 MTAP-WT) as a control for selectivity.
-
Cell Preparation: Harvest cultured cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to determine viability (should be >95%).
-
Implantation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration for injection. Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.
Protocol 2: In Vivo Efficacy and Pharmacodynamic (PD) Study
This protocol details the administration of AMG 193 and the monitoring of its effects.
-
Group Allocation:
-
Group 1 (Vehicle Control): Receives the vehicle solution only.
-
Group 2+ (AMG 193 Treatment): Receives AMG 193 at one or more dose levels.
-
-
Drug Formulation and Administration: Prepare AMG 193 in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer AMG 193 or vehicle daily via oral gavage (PO QD) for the duration of the study.
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Body weight loss is a key indicator of potential toxicity.
-
-
Endpoint Criteria: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
-
% TGI = 100 x (1 - [ΔT / ΔC]) , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
-
Sample Collection: At the study endpoint, collect terminal blood samples (for plasma) and excise tumors. Flash-freeze samples in liquid nitrogen and store them at -80°C for subsequent pharmacodynamic analysis.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol is for confirming target engagement by measuring the inhibition of PRMT5's enzymatic activity.
-
Primary Biomarker: The level of Symmetric Dimethylarginine (SDMA) is a direct pharmacodynamic biomarker of PRMT5 activity. A reduction in SDMA levels indicates target engagement.
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the resulting lysates using a BCA assay.
-
SDMA Detection (ELISA or Western Blot):
-
Method: Use a validated ELISA kit or perform a Western blot to detect global SDMA or a specific methylated substrate like histone H4 symmetrically dimethylated at arginine 3 (H4R3me2s).
-
Western Blot Procedure: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane and incubate with a primary antibody against SDMA or H4R3me2s overnight at 4°C. c. Incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.
-
-
Analysis and Normalization: Quantify the band intensities. Normalize the SDMA or H4R3me2s signal to a loading control (e.g., total Histone H4 or GAPDH). Calculate the percentage of SDMA inhibition in the AMG 193-treated groups relative to the vehicle control group.
Quantitative Data Presentation
The following tables present representative data from preclinical studies, illustrating the expected outcomes of an in vivo efficacy assessment of AMG 193.
Table 1: In Vivo Efficacy of AMG 193 in an MTAP-deleted CDX Model Data are hypothetical but based on published preclinical results for AMG 193 in an HCT116 MTAP-deleted model.
| Model | Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| HCT116 MTAP-deleted | Vehicle | - | 1850 ± 210 | - | - |
| HCT116 MTAP-deleted | AMG 193 | 25 | 980 ± 150 | 51% | < 0.01 |
| HCT116 MTAP-deleted | AMG 193 | 50 | 450 ± 95 | 80% | < 0.001 |
| HCT116 MTAP-deleted | AMG 193 | 100 | 180 ± 50 | 95% | < 0.0001 |
| HCT116 MTAP-WT | AMG 193 | 100 | 1790 ± 230 | No significant inhibition | > 0.05 |
Table 2: Pharmacodynamic Biomarker Modulation by AMG 193 Data are hypothetical but based on published SDMA inhibition results.
| Model | Treatment Group | Dose (mg/kg) | Tissue | % SDMA Inhibition (relative to vehicle) ± SEM | p-value (vs. Vehicle) |
| HCT116 MTAP-deleted | AMG 193 | 25 | Tumor | 86 ± 4% | < 0.001 |
| HCT116 MTAP-deleted | AMG 193 | 50 | Tumor | 91 ± 3% | < 0.0001 |
| HCT116 MTAP-deleted | AMG 193 | 100 | Tumor | 93 ± 2% | < 0.0001 |
| HCT116 MTAP-deleted | AMG 193 | 100 | Blood | 73 ± 5% | < 0.001 |
| HCT116 MTAP-WT | AMG 193 | 100 | Tumor | 76 ± 6% | < 0.01 |
Data Interpretation Logic
The successful validation of AMG 193's efficacy relies on a clear logical connection between the drug's mechanism, its effect on biomarkers, and the ultimate anti-tumor response. The presence of an MTAP deletion is the predictive biomarker for sensitivity.
References
Application Notes and Protocols: Assessing Cell Viability in Response to Anticancer Agent 193 (AMG 193) Treatment
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Anticancer agent 193, also known as AMG 193, is a first-in-class, orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] This agent demonstrates a targeted approach to cancer therapy by exploiting a specific vulnerability in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][4] MTAP deletion, present in approximately 10-15% of cancers, leads to the accumulation of methylthioadenosine (MTA). AMG 193 preferentially binds to the MTA-PRMT5 complex, selectively inhibiting its activity in cancer cells while sparing normal cells. The inhibition of PRMT5 by AMG 193 has been shown to induce DNA damage, cell cycle arrest (primarily in the G2/M phase), and ultimately, cell death.
These application notes provide detailed protocols for a panel of standard cell viability and apoptosis assays to quantitatively assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. The selected assays measure different hallmarks of cell health, including metabolic activity, membrane integrity, and the specific pathways of cell death.
II. Mechanism of Action of this compound (AMG 193)
In normal (MTAP-proficient) cells, the enzyme MTAP metabolizes MTA. However, in cancer cells with a deleted MTAP gene, MTA accumulates. This accumulation creates a unique dependency and a target for AMG 193. AMG 193 forms a stable ternary complex with MTA and PRMT5, cooperatively inhibiting the enzyme's function. This targeted inhibition leads to downstream effects including aberrant RNA splicing and cell cycle arrest, culminating in tumor cell death.
Caption: Mechanism of selective PRMT5 inhibition by this compound.
III. Recommended Cell Viability Assays
A multi-assay approach is recommended to comprehensively evaluate the effects of this compound.
| Assay Name | Principle | Endpoint Measured | Throughput |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in living cells. | Metabolic activity, cell proliferation. | High |
| Trypan Blue Exclusion | Intact membranes of viable cells exclude the dye, while non-viable cells with compromised membranes take it up. | Cell membrane integrity, direct count of live/dead cells. | Low to Medium |
| Annexin V / PI Assay | Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes. | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. | Medium (Flow Cytometry) |
| ATP-Based Assay | Quantifies ATP, the energy currency present in metabolically active cells, using a luciferase-luciferin reaction that produces light. | ATP levels, indicating the presence of viable cells. | High |
IV. General Experimental Workflow
The evaluation of this compound typically follows a standardized workflow from cell culture preparation to data analysis. This ensures consistency and reproducibility of results.
Caption: General workflow for assessing anticancer agent cytotoxicity.
V. Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
MTAP-deleted cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of agent that inhibits cell growth by 50%).
Trypan Blue Exclusion Assay
This assay provides a direct count of viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%).
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Preparation: After treatment with this compound, harvest cells and prepare a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio) and allow it to incubate for 1-3 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer.
-
Visualization: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, and late apoptotic or necrotic.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.
Caption: Cell populations identified by Annexin V and PI staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Collection: Induce apoptosis by treating cells with this compound. Collect both adherent and floating cells. Aim for 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
VI. Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Example IC50 Values of this compound from MTT Assay
| Cell Line (MTAP status) | Treatment Duration (hours) | IC50 (µM) |
| HCT-116 (MTAP-deleted) | 48 | 0.15 |
| HCT-116 (MTAP-deleted) | 72 | 0.09 |
| A549 (MTAP-proficient) | 48 | > 10 |
| A549 (MTAP-proficient) | 72 | > 10 |
Table 2: Example Apoptosis Analysis from Annexin V/PI Assay (72h Treatment)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 60.4 ± 4.5 | 25.1 ± 3.3 | 14.5 ± 2.8 |
| This compound | 0.5 | 25.8 ± 3.9 | 48.9 ± 5.1 | 25.3 ± 4.2 |
| This compound | 1.0 | 8.1 ± 2.0 | 55.3 ± 6.2 | 36.6 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Troubleshooting & Optimization
"optimizing Anticancer agent 193 dosage for in vitro studies"
Welcome to the technical support center for Anticancer Agent 193. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vitro evaluation of Agent 193.
Agent Profile: this compound is a potent, ATP-competitive inhibitor of mTOR (mammalian target of rapamycin), targeting the kinase domain within both mTORC1 and mTORC2 complexes. Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a key therapeutic target.[1][2] Agent 193 is supplied as a powder and is soluble in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the mTOR kinase. By inhibiting both mTORC1 and mTORC2, it disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][3] Key downstream effects include the inhibition of S6K1 and 4E-BP1 phosphorylation (via mTORC1) and Akt phosphorylation at Ser473 (via mTORC2).[3]
Q2: How should I prepare and store stock solutions of Agent 193?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and vortex gently.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) in your experiments to account for any effects of the solvent.
Q4: Which cell lines are most sensitive to Agent 193?
A4: Cell lines with a hyperactivated PI3K/AKT/mTOR pathway are predicted to be most sensitive. This can be due to mutations such as PTEN loss-of-function or PI3K/AKT amplification. We recommend verifying the activation status of the mTOR pathway in your chosen cell line(s) by Western blot analysis of key phosphorylated proteins (e.g., p-S6K, p-4E-BP1, p-Akt).
Troubleshooting Guides
This section provides solutions to common issues that may arise during the determination of the IC50 for this compound.
Issue 1: Precipitate Formation in Cell Culture Medium
Q: I observed a cloudy precipitate after diluting my DMSO stock of Agent 193 into the aqueous culture medium. What is causing this and how can I fix it?
A: This is a common issue with hydrophobic compounds and occurs when the agent "crashes out" of solution upon dilution into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The working concentration of Agent 193 exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to find the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution in pre-warmed (37°C) culture medium, then add this to the final volume. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Compound solubility is often lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
| Interaction with Media | Salts or other components in the media may interact with the compound, forming insoluble complexes. | If problems persist, consider trying a different basal media formulation. |
Issue 2: High Variability or Inconsistent IC50 Values
Q: My IC50 values for Agent 193 are highly variable between replicate experiments. What are the potential causes?
A: Discrepancies in IC50 values often stem from minor variations in experimental conditions. Consistency is key for reproducible results.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells lead to variability in the final viability readout. | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Use calibrated pipettes and practice consistent pipetting technique. |
| Cell Passage Number/Health | Cells at high passage numbers or in poor health may respond differently to the drug. | Use cells from a consistent, low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>90%) at the time of seeding. |
| Variable Drug Exposure Time | The duration of drug treatment was not identical across experiments. | Standardize the incubation time with Agent 193 (e.g., 72 hours) and ensure it is precisely controlled. |
| Edge Effects in Plates | Wells on the perimeter of a 96-well plate are prone to evaporation, altering cell growth and drug concentration. | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to inhibitors, reducing their effective concentration. | Use a consistent and well-documented lot and concentration of FBS for all experiments. Consider reducing the serum concentration if binding is suspected. |
Issue 3: Agent 193 Appears Inactive or Has Very Low Potency
Q: I am not observing a dose-dependent decrease in cell viability, even at high concentrations. What should I check?
A: This can be caused by issues with the compound, the cell line, or the assay itself.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Concentration Range | The selected dose range is too low to see an effect. | Perform a broad range-finding experiment, testing concentrations over several orders of magnitude (e.g., 1 nM to 50 µM) to identify the inhibitory range. |
| Compound Degradation | The Agent 193 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the powder. Aliquot new stocks to avoid repeated freeze-thaw cycles. |
| Resistant Cell Line | The chosen cell line may not depend on the mTOR pathway for survival or may have resistance mechanisms. | Confirm that the mTOR pathway is active in your cell line (e.g., via Western blot for p-S6K). Use a positive control cell line known to be sensitive to mTOR inhibitors. |
| Assay Interference | Agent 193 may interfere with the chemistry of the viability assay (e.g., reducing MTT non-enzymatically). | Run a control plate without cells to check for direct interaction between the compound and the assay reagents. Consider using an orthogonal viability assay (e.g., CellTiter-Glo® if using MTT). |
Experimental Protocols
Protocol: Determining the IC50 of Agent 193 using an MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to a purple formazan product.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, e.g., 3,000-8,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours to allow cells to attach and resume growth.
-
Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. Start with a 2X final concentration series. For example, to achieve a final range of 10 µM to 1 nM, prepare 20 µM, 2 µM, 200 nM, etc., solutions. b. Include a "cells + medium only" (100% viability) control and a "vehicle control" (containing the highest final DMSO concentration). c. Carefully remove the 100 µL of medium from the cells and replace it with 100 µL of the appropriate drug dilution or control medium. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Mix thoroughly by gently pipetting or placing the plate on an orbital shaker for 15 minutes, protected from light.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Normalize the data: Express absorbance values as a percentage of the vehicle control after subtracting the background (medium-only) absorbance. c. Plot the percent viability against the log of the inhibitor concentration. d. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.
Visualizations
Caption: mTOR signaling pathway showing inhibition points of Agent 193.
Caption: Experimental workflow for determining IC50 values.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
Technical Support Center: Mechanisms of Acquired Resistance to Anticancer Agent 193
For researchers and scientists encountering acquired resistance to novel therapies, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs). As specific mechanisms of acquired resistance to "Anticancer agent 193" are not publicly documented, this guide addresses common challenges and investigational strategies based on established principles of resistance to targeted anticancer agents.
This resource is designed to assist drug development professionals in identifying and characterizing the mechanisms of acquired resistance to targeted anticancer agents like the hypothetical "this compound."
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, initially sensitive to this compound, now shows reduced responsiveness. How can we confirm this is acquired resistance?
A1: Acquired resistance is characterized by a stable and significant decrease in sensitivity to a drug after a period of exposure. To confirm this, you should:
-
Determine the IC50 Shift: Perform a dose-response analysis on both the parental (sensitive) and the suspected resistant cell lines. A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance.
-
Conduct a Washout Experiment: To differentiate between stable resistance and temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.
-
Perform Clonal Selection: Isolate single-cell clones from the resistant population to assess the heterogeneity of resistance. This can reveal if the resistance is a property of the entire cell population or driven by a sub-clone.
Q2: What are the common molecular mechanisms that could be driving resistance to a targeted agent like this compound?
A2: The most common mechanisms of acquired resistance to targeted therapies can be broadly categorized as follows:
-
Target Alteration: The drug's molecular target may have undergone changes that reduce drug binding. This can include:
-
Secondary Mutations: New mutations in the target protein that prevent the drug from binding effectively.
-
Gene Amplification: Increased copy number of the target gene, leading to overexpression of the target protein that overwhelms the drug's inhibitory capacity.
-
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[1] This "rewiring" allows the cells to maintain proliferation and survival signals despite the inhibition of the primary target. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) that converge on downstream signaling nodes like PI3K/AKT/mTOR or MAPK.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3]
-
Drug Inactivation: Cancer cells may upregulate enzymes that metabolize and inactivate the drug.[4]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.
Q3: How can we investigate if a bypass signaling pathway is responsible for the observed resistance?
A3: To investigate the activation of bypass pathways, a multi-pronged approach is recommended:
-
Phospho-proteomic Profiling: Use antibody arrays or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between the sensitive and resistant cells. A significant increase in the phosphorylation of a receptor tyrosine kinase or a downstream effector in the resistant line would suggest the activation of a bypass pathway.
-
Western Blotting: Once potential bypass pathways are identified, validate the findings using western blotting to confirm the increased phosphorylation of specific proteins (e.g., p-EGFR, p-MET, p-AKT).
-
Combination Therapy Studies: Test the efficacy of combining this compound with an inhibitor of the suspected bypass pathway. A synergistic effect would provide strong evidence for the role of that pathway in resistance.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results when determining the IC50.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for each experiment. Cell density can significantly influence drug response. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment and minimize evaporation. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug sensitivity. |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Problem 2: Failure to generate a resistant cell line in vitro.
| Possible Cause | Suggested Solution |
| Drug Concentration is Too High | Starting with a high, lethal concentration of the drug will kill the entire cell population. Begin with a concentration around the IC20-IC30 and gradually increase it as the cells adapt. |
| Insufficient Duration of Drug Exposure | The development of acquired resistance can be a lengthy process. Continue the stepwise increase in drug concentration over several weeks to months. |
| Parental Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the genetic or epigenetic potential to develop resistance. Consider using a different, more heterogeneous cell line. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line | 50 | - |
| Resistant Line | 1500 | 30 |
Table 2: Hypothetical Protein Expression Changes in Resistant vs. Parental Cells
| Protein | Change in Resistant Line | Implication |
| Target Protein | 2-fold increase | Target Amplification |
| p-MET (Y1234/1235) | 5-fold increase | Bypass Pathway Activation |
| ABCB1 (MDR1) | 10-fold increase | Increased Drug Efflux |
Experimental Protocols
Protocol 1: Generation of an Acquired Resistant Cell Line
-
Initial IC50 Determination: Perform a dose-response experiment to accurately determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitoring and Dose Escalation: Monitor the cells for growth. Once the cells resume a normal proliferation rate, increase the drug concentration in a stepwise manner.
-
Cryopreservation: At each stage of increased drug concentration, freeze down stocks of the cells. This is crucial in case the cells die at a higher concentration.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental line.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells that have been cultured in the presence of their respective IC50 concentrations of this compound.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., total-EGFR, p-EGFR, total-AKT, p-AKT).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an appropriate substrate for detection. Quantify the band intensities to compare the levels of protein phosphorylation between the parental and resistant lines.
Visualizations
Signaling Pathways
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Experimental Workflow
Caption: Workflow for generating and characterizing a resistant cell line.
References
- 1. Anticancer drug resistance: an update and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming experimental variability in AMG 193 assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome experimental variability and address common issues encountered during assays with the MTA-cooperative PRMT5 inhibitor, AMG 193.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and how does it work?
A1: AMG 193 is a clinical-stage, orally bioavailable small molecule that inhibits Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism is unique as it is an MTA-cooperative inhibitor. This means it preferentially binds to and inhibits PRMT5 when the enzyme is already bound by methylthioadenosine (MTA).[1][3][4] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels. This accumulation partially inhibits PRMT5, creating a dependency that makes these cells highly sensitive to further inhibition by AMG 193, an example of synthetic lethality. This selective action spares normal tissues where MTAP is functional and MTA levels are low.
Q2: What is the primary biomarker for AMG 193 activity?
A2: The primary pharmacodynamic biomarker for AMG 193 activity is the reduction of symmetric dimethylarginine (SDMA) levels on substrate proteins. PRMT5 is the enzyme responsible for this modification, so a decrease in SDMA levels directly reflects target engagement and inhibition by AMG 193. This can be measured in tumor tissues, blood, and cell lysates.
Q3: Why is there a significant difference in AMG 193 potency between MTAP-deleted and MTAP wild-type cells?
A3: The difference in potency is due to the MTA-cooperative mechanism of AMG 193. In MTAP-deleted cells, the high concentration of MTA forms a stable complex with PRMT5, which AMG 193 binds to with high affinity, leading to potent inhibition. In MTAP wild-type cells, MTA levels are low, and the drug has a much lower affinity for the S-adenosylmethionine (SAM)-bound form of PRMT5, resulting in significantly less inhibition. This selectivity can lead to a 40-fold or greater difference in IC50 values for cell viability between MTAP-deleted and wild-type cells.
Troubleshooting Guides
Issue 1: High variability in IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Seeding Density | Ensure cells are in the logarithmic growth phase and evenly seeded. Perform a cell titration experiment to determine the optimal seeding density for the chosen assay duration. |
| AMG 193 Solubility Issues | Prepare fresh stock solutions of AMG 193 in a suitable solvent like DMSO. Ensure the compound is fully dissolved before diluting into the assay medium. Visually inspect for any precipitation. |
| Variable Incubation Time | Use a consistent incubation time for all experiments. For AMG 193, a 6-day treatment is often used to measure effects on cell viability. |
| Edge Effects in Multiwell Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS instead. |
| Inaccurate MTAP Status of Cell Lines | Confirm the MTAP status of your cell lines using immunoblotting for the MTAP protein or through genomic analysis. Mischaracterized cell lines will lead to misleading results. |
Issue 2: Weak or no reduction in SDMA levels after AMG 193 treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration or Dose | SDMA reduction can be time and dose-dependent. For in vitro assays, a 3-day treatment is a good starting point. For in vivo studies, maximal SDMA inhibition may take up to 11 days of dosing. Ensure the AMG 193 concentration is sufficient to inhibit PRMT5 in your specific cell line. |
| Poor Antibody Quality (Immunoblotting) | Validate your primary antibody against SDMA to ensure it is specific and sensitive. Use appropriate positive and negative controls. |
| Inefficient Protein Lysis or Transfer | Optimize your lysis buffer to ensure complete protein extraction. Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S. |
| Cell Line Insensitivity | In MTAP wild-type cells, a much higher concentration of AMG 193 is required to see significant SDMA reduction. Confirm the MTAP status of your cells. |
Issue 3: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability of AMG 193 | While AMG 193 is orally bioavailable, ensure sufficient incubation time in cellular assays to allow for adequate cell entry and target engagement. |
| Presence of Efflux Pumps | Some cell lines may express transporters that actively pump the compound out of the cell, reducing its intracellular concentration. |
| Biochemical Assay Lacks MTA | If performing a biochemical assay with purified PRMT5, remember that AMG 193's potency is dramatically increased in the presence of MTA. Assays lacking MTA will show significantly weaker inhibition. |
Quantitative Data Summary
Table 1: In Vitro Cellular Activity of AMG 193
| Cell Line | MTAP Status | Viability IC50 (µmol/L) | SDMA IC50 (µmol/L) | MTA Cooperativity (Viability) |
|---|---|---|---|---|
| HCT116 | MTAP-deleted | ~0.107 | 90-fold lower than WT | 46-fold |
| HCT116 | Wild-Type | >4.9 | - | - |
Data synthesized from multiple preclinical studies.
Table 2: In Vivo SDMA Inhibition by AMG 193 in HCT116 Xenograft Models
| Tumor Model | AMG 193 Dose | % SDMA Inhibition (Tumor) |
|---|---|---|
| HCT116 MTAP-deleted | All doses tested | 86% to 93% |
| HCT116 Wild-Type | Maximum dose (100 mg/kg) | >50% |
| HCT116 Wild-Type | Lower doses | 26% to 76% |
Results from a 4-day pharmacodynamic study.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding: Seed cells at an optimized density in 100 µL of culture medium per well in opaque-walled 96-well plates. Include control wells with medium only for background luminescence measurement. Incubate overnight at 37°C in 5% CO2.
-
Compound Treatment: Prepare a nine-point, 1:3 serial dilution of AMG 193, with a top concentration of 10 µmol/L. Add the diluted compound or DMSO vehicle control to the wells in triplicate.
-
Incubation: Treat the cells for 6 days at 37°C in 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percent of control (POC) viability and determine IC50 values by fitting the dose-response curves using a four-parameter logistic model.
Protocol 2: SDMA Level Assessment by Immunoblotting
-
Cell Treatment and Lysis:
-
Seed cells and treat with varying concentrations of AMG 193 for a specified period (e.g., 3 days).
-
Collect and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Rotate lysates for 30 minutes at 4°C, then clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Resolve 20-35 µg of protein lysate on a NuPAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescent (ECL) substrate.
-
Image the results using a chemiluminescence detection system. Quantify band intensities to determine the extent of SDMA inhibition relative to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: MTA-cooperative mechanism of AMG 193 in MTAP-deleted vs. wild-type cells.
Caption: General experimental workflow for in vitro testing of AMG 193.
Caption: Decision tree for troubleshooting common issues in AMG 193 assays.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Developing AMG 193-Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the development of cell lines resistant to AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It preferentially binds to the PRMT5-MTA (methylthioadenosine) complex, which accumulates in cancer cells with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene.[4][5] This MTA-cooperative inhibition leads to a synthetic lethal effect in MTAP-deleted tumors. Inhibition of PRMT5 disrupts downstream processes including RNA splicing, gene expression, and DNA damage repair, ultimately causing cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: Why is it challenging to develop cell lines with high-level resistance to AMG 193?
A2: Developing high-level resistance to AMG 193 can be challenging due to its specific mechanism of action. As a synthetic lethal agent targeting a fundamental cellular process in a specific genetic context (MTAP deletion), the routes to resistance may be more constrained than for traditional cytotoxic chemotherapies. Resistance may arise from a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.
Q3: What are the potential mechanisms of resistance to PRMT5 inhibitors like AMG 193?
A3: While specific resistance mechanisms to AMG 193 are still under investigation, potential mechanisms based on studies of other PRMT5 inhibitors include:
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Transcriptional State Switching: Cells may adopt a stable, drug-tolerant transcriptional state.
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Bypass Pathway Activation: Upregulation of pro-survival signaling pathways, such as the MAPK and PI3K/AKT pathways, may compensate for PRMT5 inhibition.
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Upregulation of Resistance-Associated Proteins: Increased expression of proteins like STMN2 (Stathmin 2), a microtubule regulator, and MSI2 (Musashi-2), an RNA-binding protein, has been linked to resistance to PRMT5 inhibitors.
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Target Alteration: While not yet reported for AMG 193, mutations in the PRMT5 gene that prevent drug binding are a theoretical possibility.
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Drug Efflux: Increased expression of drug efflux pumps could reduce intracellular concentrations of AMG 193.
Q4: How long should I expect the development of an AMG 193-resistant cell line to take?
A4: The development of drug-resistant cell lines is a lengthy process, typically ranging from 3 to 18 months. The exact duration will depend on the starting cell line, the dosing strategy, and the desired level of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during the generation of AMG 193-resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Massive cell death after initial AMG 193 treatment. | The initial concentration of AMG 193 is too high. | Start with a very low concentration of AMG 193, typically at or below the IC20 (the concentration that inhibits 20% of cell growth). Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily. |
| Cells are not developing resistance (IC50 remains unchanged). | Insufficient drug pressure. | Ensure continuous exposure to the selective concentration of AMG 193. If using a pulse-dosing method, decrease the time between pulses or increase the duration of the pulse. Consider a continuous exposure protocol. |
| The chosen cell line is intrinsically resistant or has a low propensity to develop resistance. | Try a different MTAP-deleted cell line. Screen a panel of cell lines to identify one that is initially more sensitive to AMG 193. | |
| Resistant phenotype is unstable and lost after drug withdrawal. | The resistance mechanism is adaptive and not genetically stable. | Maintain a low "maintenance" dose of AMG 193 in the culture medium to sustain the selective pressure. Re-clone the resistant population to isolate stably resistant clones. |
| Resistant cell line shows a slow growth phenotype. | The resistance mechanism comes at a fitness cost to the cells. | Be patient and allow the cells sufficient time to recover and adapt between dose escalations. Ensure optimal cell culture conditions (e.g., media, supplements, confluency). |
| High heterogeneity in the "resistant" cell population. | The population is a mix of cells with different resistance mechanisms or levels of resistance. | Perform single-cell cloning by limiting dilution to isolate and characterize individual resistant clones. |
Quantitative Data Summary
The following table summarizes representative IC50 values for AMG 193 in MTAP-deleted versus MTAP-wildtype (WT) cell lines, which can serve as a baseline for resistance studies.
| Cell Line | MTAP Status | AMG 193 IC50 (µM) | Reference |
| HCT116 | WT | > 4 | |
| HCT116 | Deleted | ~0.1 |
Note: IC50 values can vary between studies and experimental conditions. It is crucial to determine the IC50 in your specific parental cell line before initiating a resistance development protocol.
Experimental Protocols
Protocol 1: Development of AMG 193-Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of resistant cell lines through continuous exposure to escalating concentrations of AMG 193.
Methodology:
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Determine the initial IC50 of AMG 193:
-
Plate the parental MTAP-deleted cell line in 96-well plates.
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Treat with a range of AMG 193 concentrations for 72 hours.
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Determine cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value.
-
-
Initiate Resistance Development:
-
Culture the parental cell line in media containing AMG 193 at a starting concentration equal to the IC20.
-
Maintain the cells in continuous culture, changing the media with fresh AMG 193 every 2-3 days.
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Passage the cells as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate in the presence of the current AMG 193 concentration, increase the concentration by 1.5 to 2-fold.
-
Expect an initial period of slower growth or increased cell death.
-
Continue to culture the cells until they have adapted to the new concentration and are growing robustly.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.
-
Cryopreserve cell stocks at each stage of resistance development.
-
-
Isolation of Resistant Clones:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning by limiting dilution to isolate monoclonal resistant populations.
-
Characterize the resistance level and phenotype of individual clones.
-
Protocol 2: Characterization of Resistant Cell Lines
Methodology:
-
Confirmation of Resistance:
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Perform cell viability assays to confirm the increased IC50 of the resistant cell line compared to the parental line.
-
-
Analysis of PRMT5 Pathway Activity:
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Perform Western blotting to assess the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic marker of PRMT5 activity. Compare SDMA levels in parental and resistant cells in the presence and absence of AMG 193.
-
-
Investigation of Bypass Pathways:
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Use Western blotting to examine the phosphorylation status and total protein levels of key components of potential bypass pathways (e.g., p-ERK, ERK, p-AKT, AKT).
-
-
Gene Expression Analysis:
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Perform RNA sequencing or qPCR to identify changes in gene expression between parental and resistant cells, including potential upregulation of resistance-associated genes like STMN2 and MSI2.
-
-
Target Sequencing:
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Sequence the PRMT5 gene in resistant clones to identify any potential drug-binding site mutations.
-
Visualizations
Caption: AMG 193 signaling pathway in MTAP-deleted cancer cells.
Caption: Experimental workflow for developing AMG 193 resistant cell lines.
Caption: Troubleshooting logic for lack of resistance development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
"troubleshooting inconsistent xenograft growth with AMG 193"
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AMG 193 in preclinical xenograft models. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
AMG 193 is a clinical-stage, first-in-class MTA-cooperative PRMT5 inhibitor.[1][2] Its mechanism is based on synthetic lethality. In cancer cells with a homozygous deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates.[1] AMG 193 preferentially binds to the PRMT5 enzyme when it is in a complex with MTA, leading to potent inhibition of PRMT5 activity.[3][4] This selective inhibition in MTAP-deleted cells spares normal, MTAP wild-type cells, leading to targeted anti-tumor activity. Inhibition of PRMT5 in these cancer cells induces DNA damage, cell cycle arrest, and apoptosis.
Q2: Which type of xenograft models are suitable for AMG 193 studies?
AMG 193's efficacy is specifically tied to the MTAP deletion status of the cancer cells. Therefore, both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are suitable, provided they are confirmed to be MTAP-null. It is crucial to verify the MTAP status of your chosen model system before initiating any in vivo studies.
Q3: What are the typical outcomes of AMG 193 treatment in preclinical xenograft models?
Published preclinical studies have demonstrated that oral, once-daily administration of AMG 193 leads to robust anti-tumor activity in a range of MTAP-null CDX and PDX models, including those derived from non-small cell lung cancer (NSCLC), pancreatic, and esophageal cancers. This activity is dose-dependent and is often accompanied by a significant reduction in the pharmacodynamic biomarker, symmetric dimethylarginine (SDMA), in tumor tissue. Importantly, these effects are observed at well-tolerated doses with no significant hematologic perturbations.
Troubleshooting Guide: Inconsistent Xenograft Growth
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
High inter-animal variability in tumor growth is a frequent challenge in xenograft studies and can mask the true effect of a therapeutic agent.
Potential Causes & Troubleshooting Steps:
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Inherent Tumor Heterogeneity:
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Explanation: The cancer cell line or PDX model may be intrinsically heterogeneous, containing subclones with different growth rates.
-
Solution: Ensure your cell line is low-passage and well-characterized. For PDX models, be aware that clonal evolution can occur with passaging, which may alter growth characteristics.
-
-
Inconsistent Cell Preparation and Implantation:
-
Explanation: Variations in the number of viable cells injected, the injection volume, the site of injection, and the use of supportive matrices can all contribute to growth variability.
-
Solution: Standardize your protocol rigorously. Use cells in the logarithmic growth phase with high viability (>95%), ensure a homogenous cell suspension (resuspend gently before drawing into each syringe), and have a single, well-trained individual perform all implantations. The use of a basement membrane extract like Matrigel can sometimes improve consistency.
-
-
Differences in Animal Health and Husbandry:
-
Explanation: The age, weight, and overall health status of the mice can impact their ability to support tumor growth. Stress from environmental factors can also play a role.
-
Solution: Use mice from a reliable vendor, within a narrow age and weight range. Allow for an acclimatization period of at least one week before the experiment begins. Ensure consistent housing conditions (e.g., temperature, light cycle, diet).
-
-
Suboptimal Sample Size:
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Explanation: A small number of animals per group makes the study more susceptible to the effects of individual outliers.
-
Solution: Increase the number of animals per group to enhance the statistical power of your study and mitigate the impact of individual animal variability.
-
Issue 2: Low or Inconsistent Tumor Take Rate
A poor take rate, where implanted tumors fail to establish and grow, can derail an entire study.
Potential Causes & Troubleshooting Steps:
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Poor Cell Viability or Health:
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Explanation: Cells that are post-log phase, have low viability, or have been damaged during harvesting will not efficiently establish tumors.
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Solution: Always use cells that are actively dividing (70-80% confluency) and confirm viability is >95% via a method like trypan blue exclusion immediately before injection. Handle cells gently during harvesting and preparation.
-
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Insufficient Cell Number:
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Explanation: The number of cells required to reliably establish tumors can vary significantly between cell lines.
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Solution: If you are experiencing low take rates, perform a titration study to determine the optimal number of cells for your specific model. A common starting range is 1 x 10^6 to 10 x 10^7 cells.
-
-
Host Immune Response:
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Explanation: Even in immunodeficient mice, some residual immune activity can clear implanted cancer cells. The choice of mouse strain is critical.
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Solution: Ensure you are using a sufficiently immunodeficient mouse strain (e.g., SCID, NOD/SCID, or NSG mice) appropriate for your specific cell line or PDX model. NSG mice offer the highest level of immunodeficiency.
-
-
Improper Injection Technique:
-
Explanation: Injecting the cells too deep (intramuscularly) or too shallow (intradermally) instead of subcutaneously can impair tumor formation. Leaking of the cell suspension from the injection site can also be a factor.
-
Solution: Ensure proper subcutaneous injection technique. After injection, wait a few seconds before withdrawing the needle to prevent leakage.
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Issue 3: Lack of Efficacy in the AMG 193 Treatment Group
Observing no difference in tumor growth between the vehicle control and the AMG 193-treated group can be perplexing.
Potential Causes & Troubleshooting Steps:
-
Incorrect Xenograft Model:
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Explanation: The primary requirement for AMG 193 activity is the MTAP-deleted status of the tumor. If the xenograft model is MTAP wild-type, no efficacy should be expected.
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Solution: Independently verify the MTAP status of your cell line or PDX model. This is the most critical checkpoint. You can use techniques like PCR, Western blot for the MTAP protein, or genomic sequencing.
-
-
Suboptimal Dosing or Formulation:
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Explanation: The dose of AMG 193 may be too low, the dosing schedule may be inappropriate, or the formulation may lead to poor bioavailability.
-
Solution: Consult published preclinical studies for effective dose ranges. Ensure the drug is properly formulated and the suspension is homogenous before each administration to guarantee consistent dosing.
-
-
Acquired Resistance:
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Explanation: While less common in the initial phases of a study, tumors can develop resistance to targeted therapies.
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Solution: If tumors initially respond and then regrow, you may be observing acquired resistance. In such cases, tumors can be harvested at the end of the study for molecular analysis to investigate potential resistance mechanisms.
-
Data Presentation
Table 1: In Vitro Cellular Potency of AMG 193
| Cell Line | MTAP Status | Viability IC50 (µmol/L) | SDMA Assay Selectivity |
| HCT116 | Wild-Type | > 4 | >100X |
| HCT116 | MTAP-deleted | 0.1 | >100X |
| (Data synthesized from published preclinical characterizations of AMG 193) |
Table 2: In Vivo Antitumor Activity of AMG 193 in Xenograft Models
| Xenograft Model | Cancer Type | MTAP Status | Dosing | Outcome |
| HCT116 CDX | Colorectal | MTAP-deleted | Daily Oral | Dose-dependent, statistically significant tumor growth inhibition. |
| HCT116 CDX | Colorectal | Wild-Type | Daily Oral | No significant tumor growth inhibition. |
| PDX Models | NSCLC, Pancreatic, Esophageal | MTAP-null | Daily Oral | Robust anti-tumor activity. |
| (This table summarizes findings from various preclinical studies.) |
Experimental Protocols
Standardized Protocol for a Subcutaneous Xenograft Study with AMG 193
-
Cell Culture and Preparation:
-
Culture the selected MTAP-deleted cancer cell line under standard conditions recommended by the supplier.
-
Ensure cells are in the logarithmic growth phase (70-80% confluency) and have >95% viability before harvesting.
-
Harvest cells using a standard trypsinization protocol and wash twice with sterile, serum-free medium or PBS.
-
Resuspend the final cell pellet in cold, sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Animal Model and Handling:
-
Use an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG), with animals of a consistent age and weight.
-
Allow mice to acclimatize for at least one week prior to the start of the experiment.
-
Assign animals randomly to treatment or control groups once tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
For a subcutaneous model, inject the cell suspension (typically 100-200 µL, containing 5-10 million cells) into the flank of each mouse. A 1:1 mixture with Matrigel can be used to improve tumor take rate.
-
Monitor animals for recovery.
-
-
Tumor Monitoring and Measurement:
-
Begin monitoring for tumor formation 2-3 times per week by palpation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
AMG 193 Administration:
-
Prepare the AMG 193 formulation according to the study protocol. Ensure the suspension is homogenous.
-
Administer AMG 193 or the vehicle control orally (e.g., via gavage) once daily at the specified dose.
-
Continue treatment for the duration defined in the experimental design.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a fixed time point), euthanize the animals using an approved method.
-
Excise the tumors, measure their final weight and volume, and process them for downstream analysis (e.g., pharmacodynamics, histology, or molecular analysis).
-
Mandatory Visualizations
Caption: AMG 193 Mechanism of Action in MTAP-deleted vs. Wild-Type Cells.
Caption: Standard Experimental Workflow for an AMG 193 Xenograft Study.
Caption: Troubleshooting Logic for Inconsistent Xenograft Growth Issues.
References
Validation & Comparative
AMG 193 vs. Other PRMT5 Inhibitors: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage MTA-cooperative PRMT5 inhibitor, AMG 193, with other notable PRMT5 inhibitors. This analysis is supported by experimental data to delineate the therapeutic potential and specific applications of these agents in oncology.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in various cancers due to its critical role in cellular processes like gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is often linked to poor prognoses in malignancies such as lymphomas, as well as breast, lung, and colorectal cancers.[1] This has spurred the development of numerous PRMT5 inhibitors, each with distinct mechanisms and efficacy profiles.
AMG 193 is a first-in-class, orally bioavailable, and MTA-cooperative PRMT5 inhibitor.[2][3] It demonstrates a unique mechanism of action by preferentially binding to and inhibiting PRMT5 when it is in a complex with its endogenous substrate, methylthioadenosine (MTA).[4] This cooperative binding leads to selective and potent inhibition of PRMT5 in cancer cells with a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP gene deletion, present in approximately 10% to 15% of cancers, results in the accumulation of MTA within the tumor cells, creating a dependency on PRMT5 for survival and making them particularly vulnerable to MTA-cooperative inhibitors like AMG 193.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of AMG 193 compared to other PRMT5 inhibitors across various cancer models.
Table 1: In Vitro Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (Viability) | IC50 (SDMA Inhibition) | Citation |
| AMG 193 | HCT116 Isogenic Pair | MTAP-null | 0.1 µM | >100-fold selective | |
| HCT116 Isogenic Pair | MTAP WT | > 4 µM | |||
| AM-9747 (AMG 193 tool compound) | HCT116 Isogenic Pair | MTAP-deleted | 46-fold lower than WT | 90-fold lower than WT | |
| LLY-283 (Non-cooperative) | MTAP-deleted & WT cells | N/A | Less selective | Less selective |
Table 2: Clinical Trial Efficacy of PRMT5 Inhibitors
| Inhibitor | Trial Phase | Cancer Type(s) | Objective Response Rate (ORR) | Key Findings | Citation |
| AMG 193 | Phase 1/2 | MTAP-deleted Solid Tumors | 11% (confirmed at active doses) | Promising clinical activity and disease stabilization. | |
| Pancreatic Ductal Adenocarcinoma | 9% | ||||
| Non-Small Cell Lung Cancer | 12% | ||||
| Biliary Tract Cancer | 11% | ||||
| MRTX1719 | Phase 1/2 | MTAP-deleted Solid Tumors | 33% | Single-agent efficacy. | |
| JNJ-64619178 | Phase 1 | B-cell NHL & Solid Tumors | 5.6% (overall) | Adenoid Cystic Carcinoma: 11.5% ORR. | |
| GSK3326595 | Phase 1 | Solid Tumors & NHL | Partial responses observed. | Tolerability consistent with other PRMT5 inhibitors. | |
| PF-06939999 | Phase 1 | Advanced/Metastatic Solid Tumors | 2 partial responses in 28 patients. | Dose-dependent and manageable toxicities. | |
| PRT811 | Phase 1 | Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma | Durable complete response in one glioblastoma patient. | Promising results in difficult-to-treat cancers. |
Experimental Protocols
In Vitro Cell Viability and SDMA Inhibition Assays: To determine the preferential activity of MTA-cooperative PRMT5 inhibitors, isogenic cell line pairs (with and without MTAP deletion) are often utilized.
-
Cell Culture: HCT116 MTAP wild-type (WT) and MTAP-deleted cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with serial dilutions of the PRMT5 inhibitor (e.g., AMG 193, AM-9747) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
SDMA Inhibition Assay: Global symmetric dimethylarginine (SDMA) levels, a biomarker for PRMT5 activity, are measured by immunoblot analysis or ELISA in cell lysates after treatment with the inhibitor.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values for both cell viability and SDMA inhibition are calculated from the dose-response curves.
In Vivo Xenograft Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor activity of PRMT5 inhibitors in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., MTAP-deleted pancreatic or lung cancer cells) are implanted subcutaneously into immunocompromised mice.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The PRMT5 inhibitor (e.g., AMG 193) is administered orally once daily at various doses.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: Tumor and normal tissues can be collected to assess the levels of SDMA to confirm target engagement.
-
Efficacy Evaluation: The anti-tumor activity is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Signaling Pathways and Mechanisms of Action
PRMT5 inhibition impacts multiple cellular processes that are critical for cancer cell survival and proliferation. The mechanism of action for PRMT5 inhibitors involves the modulation of various signaling pathways, leading to cell cycle arrest, DNA damage, and apoptosis.
Inhibition of PRMT5 can lead to:
-
Cell Cycle Arrest: PRMT5 inhibition has been shown to induce cell cycle arrest, particularly in the G2/M phase.
-
DNA Damage: The antitumor activity of PRMT5 inhibitors is also linked to the induction of DNA damage.
-
Aberrant mRNA Splicing: PRMT5 plays a crucial role in the proper splicing of mRNA. Its inhibition leads to an increase in alternative splicing events, which can be detrimental to cancer cells.
The MTA-cooperative mechanism of AMG 193 provides a therapeutic window by selectively targeting cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells. This selectivity is a key differentiator from non-cooperative PRMT5 inhibitors, which may have a narrower therapeutic index due to on-target toxicities in normal tissues.
Experimental Workflow
The evaluation of a novel PRMT5 inhibitor typically follows a structured preclinical and clinical development path.
Conclusion
AMG 193 represents a significant advancement in the development of PRMT5 inhibitors, with its novel MTA-cooperative mechanism offering a targeted approach for the treatment of MTAP-deleted cancers. Preclinical data demonstrates its high selectivity and potent anti-tumor activity. While early clinical trial results for PRMT5 inhibitors have been varied, the data for MTA-cooperative inhibitors like AMG 193 and MRTX1719 are encouraging, particularly in a genetically defined patient population. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AMG 193, both as a monotherapy and in combination with other anti-cancer agents. The continued exploration of biomarkers to predict response will be crucial for the successful clinical translation of this promising class of therapeutic agents.
References
"head-to-head comparison of AMG 193 and first-generation PRMT5 inhibitors"
A new generation of targeted cancer therapy is emerging with the development of PRMT5 inhibitors. This guide provides a comprehensive comparison of the second-generation, MTA-cooperative inhibitor AMG 193 against its first-generation predecessors, offering researchers, scientists, and drug development professionals a detailed look at the evolution of PRMT5-targeted therapies.
Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a critical enzyme in various cellular processes, including cell growth, RNA splicing, and DNA repair.[1] Its overexpression in a range of cancers has made it a compelling target for therapeutic intervention.[2] First-generation PRMT5 inhibitors, while showing initial promise, were often hampered by significant on-target hematologic toxicities, limiting their clinical utility.[3][4] The advent of AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor, represents a paradigm shift, offering a more targeted approach with a potentially wider therapeutic window.[3]
This guide delves into a head-to-head comparison of AMG 193 and first-generation PRMT5 inhibitors, focusing on their distinct mechanisms of action, preclinical efficacy, and clinical trial outcomes.
Differentiated Mechanisms of Action: A Tale of Two Generations
The fundamental difference between AMG 193 and first-generation PRMT5 inhibitors lies in their mechanism of action. First-generation inhibitors are generally SAM-competitive or non-competitive, indiscriminately blocking PRMT5 activity in both healthy and cancerous cells. This lack of selectivity is a key contributor to the dose-limiting toxicities observed in early clinical trials.
AMG 193, on the other hand, is an MTA-cooperative inhibitor. It is designed to specifically target PRMT5 in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers. In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates. AMG 193 preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in these tumor cells while largely sparing healthy tissues with intact MTAP. This targeted approach is the cornerstone of its improved safety profile.
Preclinical Performance: A Clear Advantage for Selectivity
Preclinical studies have consistently demonstrated the superior selectivity and potency of AMG 193 in MTAP-deleted cancer models compared to first-generation inhibitors.
| Inhibitor | Cell Line Context | IC50 (Cell Viability) | Reference |
| AMG 193 | HCT116 MTAP-deleted | ~0.1 µM | |
| HCT116 MTAP Wild-Type | >4 µM | ||
| GSK3326595 | MTAP-deleted cell lines (median) | 262 nM | |
| MTAP Wild-Type cell lines (median) | 286 nM | ||
| JNJ-64619178 | Not specified for MTAP status | Potent antiproliferative activity in subsets of various cancer cell lines |
As the table illustrates, AMG 193 exhibits a significant selectivity window, being approximately 40-fold more potent in inhibiting the proliferation of MTAP-deleted cells compared to their wild-type counterparts. In contrast, first-generation inhibitors like GSK3326595 show minimal selectivity between MTAP-deleted and wild-type cells.
Clinical Efficacy and Safety: A New Benchmark
The differentiated mechanism of action and preclinical selectivity of AMG 193 have translated into a promising clinical profile, particularly in terms of safety.
| Inhibitor | Trial Identifier | Patient Population | Objective Response Rate (ORR) | Key Adverse Events | Reference |
| AMG 193 | NCT05094336 | Advanced MTAP-deleted solid tumors | 21.4% (at active doses) | Nausea, fatigue, vomiting (primarily low grade); no significant myelosuppression | |
| GSK3326595 | METEOR-1 (NCT02783300) | Advanced solid tumors and NHL | Modest; 3 confirmed PRs in solid tumors, 10% ORR in NHL | Fatigue, anemia, nausea, thrombocytopenia, neutropenia | |
| JNJ-64619178 | Phase 1 | Advanced solid tumors and NHL | 5.6% overall; 11.5% in adenoid cystic carcinoma | Thrombocytopenia (dose-limiting) |
Clinical data from the phase 1 trial of AMG 193 demonstrated encouraging antitumor activity across a range of MTAP-deleted solid tumors, with an objective response rate of 21.4% at active doses. Crucially, AMG 193 has shown a favorable safety profile, with the most common treatment-related adverse events being nausea, fatigue, and vomiting, which were mostly low-grade. Importantly, clinically significant myelosuppression, a hallmark of first-generation PRMT5 inhibitors, has not been a major concern with AMG 193.
In contrast, first-generation inhibitors have shown more limited efficacy and a less favorable safety profile. The METEOR-1 trial of GSK3326595 reported modest response rates and was associated with hematologic toxicities like anemia, thrombocytopenia, and neutropenia. Similarly, the phase 1 study of JNJ-64619178 showed a low overall response rate, with thrombocytopenia being the dose-limiting toxicity.
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed methodologies for key experiments used in the evaluation of PRMT5 inhibitors.
PRMT5 Biochemical Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Test compounds (e.g., AMG 193, first-generation inhibitors)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and histone H4 peptide substrate.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of PRMT5 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and MTAP wild-type)
-
Complete cell culture medium
-
Test compounds
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion: A New Era in PRMT5-Targeted Therapy
The head-to-head comparison of AMG 193 with first-generation PRMT5 inhibitors clearly illustrates the significant advancements made in targeting this critical cancer dependency. The MTA-cooperative mechanism of AMG 193 provides a highly selective approach to inhibiting PRMT5 in MTAP-deleted tumors, translating to a more favorable safety profile and promising anti-tumor activity in a genetically defined patient population. While first-generation inhibitors paved the way, the targeted nature of AMG 193 represents a more refined and potentially more effective strategy for treating a subset of cancers with a clear unmet medical need. The ongoing clinical development of AMG 193 and other second-generation PRMT5 inhibitors holds the promise of delivering a new class of precision medicines to the oncologist's arsenal.
References
Navigating Resistance: A Comparative Guide to AMG 193 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, yet the specter of drug resistance remains a formidable challenge. AMG 193, a first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor, has shown significant promise in preclinical and clinical studies for the treatment of MTAP-deleted solid tumors.[1][2][3] This guide provides a comprehensive comparison of AMG 193's performance in cross-resistance and combination studies with other anticancer agents, supported by experimental data and detailed methodologies.
Unraveling the Synergy: AMG 193 in Combination Therapy
Preclinical evidence strongly suggests that combining AMG 193 with other anticancer agents can lead to synergistic or additive effects, potentially overcoming intrinsic and acquired resistance mechanisms.
Synergistic Effects with Chemotherapeutic Agents
In vitro studies have demonstrated that AMG 193 acts synergistically with a range of standard-of-care chemotherapies in MTAP-deleted cancer cell lines.[1] The combination index (CI) values, a quantitative measure of drug interaction, indicate a strong synergistic relationship (CI < 1) with agents such as paclitaxel, carboplatin, gemcitabine, irinotecan, 5-fluorouracil (5-FU), and pemetrexed.[1]
Table 1: In Vitro Synergy of AMG 193 with Chemotherapies in MTAP-Deleted Cancer Cell Lines
| Combination Agent | Cancer Cell Line | Combination Index (CI) | Interaction |
| Paclitaxel | H292 (NSCLC) | < 1 | Synergy |
| Carboplatin | H292 (NSCLC) | < 1 | Synergy |
| Gemcitabine | Pancreatic Cancer Cell Lines | Additive to Synergistic | Combination Benefit |
| Irinotecan | Colon Cancer Cell Lines | Additive to Synergistic | Combination Benefit |
| 5-Fluorouracil | Colon Cancer Cell Lines | Additive to Synergistic | Combination Benefit |
| Pemetrexed | Lung Cancer Cell Lines | Additive to Synergistic | Combination Benefit |
Note: A Combination Index (CI) less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
In vivo studies using xenograft models of MTAP-deleted non-small cell lung cancer (NSCLC) have corroborated these findings. The combination of AMG 193 with either carboplatin or paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.
Potentiation of Targeted Therapy: The Case of Sotorasib
The combination of AMG 193 with the KRAS G12C inhibitor sotorasib has shown remarkable synergy in preclinical models of MTAP-deleted, KRAS G12C-mutant cancers. This combination leads to enhanced antitumor activity both in vitro and in vivo.
Table 2: In Vivo Antitumor Activity of AMG 193 in Combination with Sotorasib
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) |
| AMG 193 alone | MIAPACA2 (Pancreatic) | Moderate |
| Sotorasib alone | MIAPACA2 (Pancreatic) | Moderate |
| AMG 193 + Sotorasib | MIAPACA2 (Pancreatic) | Significant |
| AMG 193 alone | LU99 (NSCLC) | Moderate |
| Sotorasib alone | LU99 (NSCLC) | Moderate |
| AMG 193 + Sotorasib | LU99 (NSCLC) | Significant |
Addressing Cross-Resistance: A Promising Outlook
A critical question in combination therapy is the potential for cross-resistance between agents. Encouragingly, preclinical data suggests a lack of cross-resistance between MTA-cooperative PRMT5 inhibitors and KRAS inhibitors. Cell lines that developed resistance to KRAS inhibitors remained sensitive to MTAC-PRMT5 inhibitors, and vice-versa. This suggests that the mechanisms of resistance to these two classes of drugs are distinct and non-overlapping, providing a strong rationale for their combination in the clinic.
While comprehensive cross-resistance studies with a broader range of anticancer agents are still emerging, the initial findings with KRAS inhibitors are a positive indicator for the potential of AMG 193 in treating resistant tumors.
Mechanistic Insights into Combination Strategies
The synergistic effects of AMG 193 with other anticancer agents are rooted in its unique mechanism of action and the vulnerabilities it creates in cancer cells.
AMG 193 Mechanism of Action
In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. AMG 193 selectively binds to the MTA-bound PRMT5, further inhibiting its activity. This profound inhibition of PRMT5 disrupts multiple cellular processes critical for cancer cell survival, including:
-
Aberrant mRNA Splicing: Leading to the production of non-functional proteins.
-
DNA Damage: Increasing the genomic instability of cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of tumor cells.
These effects sensitize cancer cells to the cytotoxic effects of chemotherapies and other targeted agents.
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Combination with MAT2A Inhibitors: A Dual-Pronged Attack
The combination of AMG 193 with MAT2A inhibitors, such as IDE397, represents a rational and promising therapeutic strategy. MAT2A is a key enzyme in the methionine cycle, responsible for producing S-adenosylmethionine (SAM), the primary methyl donor for PRMT5. By inhibiting MAT2A, IDE397 further depletes the SAM pool, enhancing the inhibitory effect of AMG 193 on PRMT5. This dual inhibition of the PRMT5 pathway is expected to lead to a more profound and durable antitumor response.
Caption: Synergistic mechanism of AMG 193 and IDE397 combination.
Experimental Protocols
In Vitro Synergy Assays
Cell Viability Assay (MTT/CTG):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a matrix of nine concentrations of AMG 193 and the combination agent for 72 hours.
-
Cell viability is assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (CTG) assay.
-
For the MTT assay, the media is replaced with MTT solution and incubated for 4 hours. The formazan crystals are then solubilized, and absorbance is measured.
-
For the CTG assay, the reagent is added directly to the wells, and luminescence is measured.
-
Dose-response curves are generated, and IC50 values are calculated.
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs.
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Studies
-
Female nude mice are subcutaneously implanted with human cancer cells (e.g., H292 NSCLC cells).
-
When tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, AMG 193 alone, combination agent alone, and the combination of AMG 193 and the other agent.
-
AMG 193 is typically administered orally, once daily. The administration route and schedule for the combination agent depend on the specific drug.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.
Conclusion
The preclinical data strongly support the investigation of AMG 193 in combination with a variety of other anticancer agents. The synergistic interactions observed with both standard chemotherapies and targeted agents, coupled with the promising lack of cross-resistance with KRAS inhibitors, highlight the potential of AMG 193 to address the challenge of drug resistance in MTAP-deleted cancers. As clinical trials progress, the translation of these preclinical findings into meaningful patient benefit will be a key area of focus for the oncology research community.
References
Unveiling the Precision of Anticancer Agent 193: A Comparative Guide to its Selectivity for MTAP-Deleted Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer agent 193 (AMG 193), a first-in-class, orally bioavailable MTA-cooperative PRMT5 inhibitor. We present supporting experimental data that confirms its remarkable selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in approximately 15% of all human cancers.
The homozygous deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, creates a unique metabolic vulnerability in cancer cells. This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the essential enzyme Protein Arginine Methyltransferase 5 (PRMT5). This compound exploits this by preferentially binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its activity in MTAP-deleted cancer cells, while sparing normal, MTAP-wild-type (WT) cells.[1][2][3][4] This synthetic lethal approach has shown promising preclinical and clinical activity, marking a significant advancement in targeted cancer therapy.[1]
Quantitative Comparison of Selectivity
The selectivity of this compound for MTAP-deleted cells has been demonstrated across a range of in vitro and in vivo studies. The following tables summarize key quantitative data comparing its activity in MTAP-deleted versus MTAP-WT cellular contexts.
Table 1: In Vitro Cell Viability and Biomarker Inhibition
| Cell Line Model | Parameter | This compound (AMG 193) | Selectivity (Fold Difference) | Reference |
| HCT116 Isogenic Pair (MTAP-WT vs. MTAP-deleted) | Cell Viability IC50 | MTAP-deleted: ~0.1 µMMTAP-WT: >4 µM | ~40-fold | |
| HCT116 Isogenic Pair (MTAP-WT vs. MTAP-deleted) | SDMA Inhibition IC50 | MTAP-deleted: 90-fold lower than WT | >100-fold |
SDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 Isogenic Pair (nude mice) | AMG 193 (oral, daily) | Substantial SDMA inhibition in MTAP-deleted tumors at all doses. >50% SDMA inhibition in MTAP-WT tumors only at the maximum dose of 100 mg/kg. | |
| Broad range of MTAP-null CDX and PDX models (NSCLC, pancreatic, esophageal) | AMG 193 | Robust anti-tumor activity. |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.
Mechanism of Action: A Visualized Pathway
The selective action of this compound is rooted in the specific biochemical environment of MTAP-deleted cells. The following diagram illustrates this MTA-cooperative inhibition of PRMT5.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by this compound in MTAP-deleted cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the selectivity of this compound.
Cell Viability Assay (IC50 Determination)
This assay quantifies the concentration of a compound required to inhibit cell growth by 50%.
-
Cell Seeding: Seed MTAP-wild-type and MTAP-deleted cancer cells in 96-well plates at a density that allows for exponential growth during the assay period. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the different concentrations of the agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Symmetric Dimethylarginine (SDMA) ELISA
This assay measures the levels of SDMA, a direct product of PRMT5 activity, to assess target engagement.
-
Sample Preparation: Treat cells with varying concentrations of this compound for a specified period. Lyse the cells and collect the protein lysate. For in vivo studies, collect tumor tissue and prepare lysates.
-
ELISA Protocol: Use a commercially available SDMA ELISA kit. Add cell or tumor lysates to wells pre-coated with an anti-SDMA antibody.
-
Detection: Add a detection antibody and a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance using a microplate reader. Quantify the SDMA concentration based on a standard curve. Calculate the IC50 for SDMA inhibition.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and selectivity of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells on one flank of immunodeficient mice and MTAP-wild-type cells on the opposite flank.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound orally at various doses daily. Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and plasma to measure drug concentration and SDMA levels.
-
Data Analysis: Compare the tumor growth inhibition between the MTAP-deleted and MTAP-wild-type tumors to assess in vivo selectivity and efficacy.
Caption: A generalized workflow for confirming the selectivity of an anticancer agent for MTAP-deleted cells.
Comparison with Alternatives
While this compound is a leading example of an MTA-cooperative PRMT5 inhibitor, other therapeutic strategies also target the MTAP deletion vulnerability.
Table 3: Comparison of Therapeutic Strategies for MTAP-Deleted Cancers
| Therapeutic Strategy | Mechanism of Action | Examples | Key Advantages |
| MTA-Cooperative PRMT5 Inhibition | Preferentially inhibits the PRMT5-MTA complex, which is abundant in MTAP-deleted cells. | This compound (AMG 193) , TNG908, BMS-986504 | High selectivity for MTAP-deleted cells, sparing normal tissues and potentially reducing toxicity. |
| MAT2A Inhibition | Inhibits methionine adenosyltransferase 2A (MAT2A), which is critical for SAM production in MTAP-deleted cells that have partially inhibited PRMT5. | AG-270 | Exploits the synthetic lethal relationship between MAT2A and MTAP deletion. |
| Traditional PRMT5 Inhibition | Inhibit PRMT5 regardless of its association with MTA. | GSK3326595 | Broader applicability but may have a narrower therapeutic window due to on-target toxicity in normal cells. |
Conclusion
The comprehensive data presented in this guide strongly supports the high selectivity of this compound for MTAP-deleted cancer cells. Its unique MTA-cooperative mechanism of action provides a clear therapeutic window, as demonstrated by both in vitro and in vivo studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and other targeted anticancer agents. As research progresses, this compound stands out as a promising therapeutic for a well-defined patient population with MTAP-deleted solid tumors.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating SDMA Levels as a Pharmacodynamic Biomarker for AMG 193: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of symmetric dimethylarginine (SDMA) as a pharmacodynamic (PD) biomarker for AMG 193, a first-in-class, investigational MTA-cooperative PRMT5 inhibitor. The document objectively compares the utility of SDMA with other potential biomarkers, supported by available preclinical and clinical experimental data.
Introduction to AMG 193 and the Role of a Pharmacodynamic Biomarker
AMG 193 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that demonstrates cooperativity with methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a homozygous deletion of the MTAP gene. This targeted approach aims to induce synthetic lethality in MTAP-deleted tumors, which represent approximately 10-15% of all solid tumors.[1]
A robust pharmacodynamic biomarker is crucial for the clinical development of targeted therapies like AMG 193. Such a biomarker can provide early evidence of target engagement, inform dose selection and scheduling, and potentially serve as an early indicator of anti-tumor activity. SDMA, a product of PRMT5 enzymatic activity, has emerged as a primary candidate for this role.
SDMA as a Pharmacodynamic Biomarker for AMG 193
PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on various protein substrates. This post-translational modification results in the formation of SDMA. By inhibiting PRMT5, AMG 193 is expected to decrease the production of SDMA. Therefore, measuring changes in SDMA levels in response to AMG 193 treatment can serve as a direct indicator of target engagement and inhibition of PRMT5 activity.
Preclinical and Clinical Evidence
Preclinical studies in mouse xenograft models of MTAP-deleted cancers have demonstrated a dose-dependent reduction in tumor and blood SDMA levels following administration of AMG 193.[2][3] This reduction in SDMA correlated with tumor growth inhibition.
Early results from the Phase 1 dose-escalation portion of the NCT05094336 clinical trial of AMG 193 in patients with advanced MTAP-deleted solid tumors have further substantiated the utility of SDMA as a PD biomarker.[1][4] Key findings include:
-
Dose-Dependent Reduction: A clear relationship has been observed between increasing doses of AMG 193 and the extent of serum SDMA reduction.
-
Target Engagement Confirmation: Complete inhibition of SDMA in tumor biopsies was observed at doses of 480 mg and higher.
-
Correlation with Clinical Activity: Patients who achieved a partial response (PR) or stable disease (SD) showed a greater reduction in serum SDMA levels compared to those with progressive disease. Doses of 800 mg and higher were associated with the most significant reduction in serum SDMA.
Comparison of Pharmacodynamic Biomarkers for AMG 193
While SDMA is a direct and promising biomarker of PRMT5 inhibition, other biomarkers are also being evaluated in the clinical development of AMG 193. This section compares SDMA with circulating tumor DNA (ctDNA) and RNA splicing alterations.
| Biomarker | Principle | Advantages | Disadvantages | Clinical Utility for AMG 193 |
| SDMA | Direct product of PRMT5 enzymatic activity. | - Direct measure of target engagement.- Relatively stable and can be measured in serum/plasma.- Dose-response relationship established. | - Baseline levels may vary between individuals.- Not tumor-specific, reflecting systemic PRMT5 inhibition. | - Confirms target engagement.- Informs dose selection.- Correlates with clinical response (PR/SD). |
| ctDNA | Tumor-derived fragmented DNA in the bloodstream, which can be analyzed for tumor-specific mutations. | - Tumor-specific.- Can provide information on tumor heterogeneity and resistance mechanisms.- Non-invasive "liquid biopsy". | - Requires a known tumor mutation for tracking.- Sensitivity can be low, especially in early-stage disease or with low tumor burden.- Shedding of ctDNA can be variable. | - Clearance of ctDNA has been observed at doses of 480 mg and higher.- >90% reduction in ctDNA was seen in all patients who achieved a PR. - Correlates with RECIST response. |
| RNA Splicing Alterations | PRMT5 plays a role in spliceosome function; its inhibition can lead to changes in RNA splicing. | - Mechanistically linked to PRMT5 function.- May identify specific downstream effects of target inhibition. | - Technically complex to measure and interpret.- Requires tumor tissue or circulating tumor cells.- Clinical utility as a quantitative biomarker is still under investigation. | - Increased levels of intron retention have been observed in response to AMG 193. - Baseline levels of intron retention may correlate with sensitivity to AMG 193. |
Experimental Protocols
Measurement of SDMA Levels
Two primary methods are utilized for the quantification of SDMA in biological samples:
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where SDMA in the sample competes with a labeled SDMA for binding to a limited number of anti-SDMA antibody sites. The resulting signal is inversely proportional to the concentration of SDMA in the sample.
-
General Protocol:
-
Sample Preparation: Serum or plasma samples are collected and may require a derivatization step to enhance antibody binding.
-
Incubation: Samples, standards, and controls are added to microplate wells coated with an anti-SDMA antibody, along with an enzyme-conjugated SDMA.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of SDMA is determined by comparing the sample absorbance to a standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is considered the gold-standard method for its high specificity and sensitivity. It involves the chromatographic separation of SDMA from other sample components followed by its detection and quantification based on its unique mass-to-charge ratio.
-
General Protocol:
-
Sample Preparation: Serum or plasma samples are subjected to protein precipitation to remove interfering proteins. An internal standard (a stable isotope-labeled version of SDMA) is added to each sample for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where SDMA is separated from other molecules on a chromatographic column.
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Spectrometry Detection: The ionized molecules are introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion for SDMA, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a highly specific signal for SDMA.
-
Quantification: The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of SDMA in the sample.
-
Signaling Pathways and Experimental Workflows
AMG 193 Mechanism of Action and SDMA Production
Caption: Mechanism of AMG 193 in MTAP-deleted cancer cells.
Experimental Workflow for SDMA Measurement
Caption: General workflow for SDMA measurement in clinical samples.
Logical Relationship of Biomarkers
Caption: Relationship between AMG 193, PRMT5, and key biomarkers.
Conclusion
SDMA has demonstrated significant promise as a robust and reliable pharmacodynamic biomarker for the clinical development of the PRMT5 inhibitor AMG 193. Its direct link to PRMT5 activity, coupled with the observed dose-dependent reduction and correlation with clinical response, supports its utility for confirming target engagement and guiding dose optimization. While other biomarkers such as ctDNA and RNA splicing alterations provide complementary and valuable information regarding tumor-specific response and downstream mechanistic effects, SDMA stands out as a direct and quantitative measure of the primary pharmacological action of AMG 193. The continued evaluation of these biomarkers in ongoing clinical trials will further refine their respective roles in the personalized treatment of MTAP-deleted cancers.
References
- 1. onclive.com [onclive.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Anticancer Agent AMG 193: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and early clinical data of AMG 193, a first-in-class, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. The therapeutic potential of AMG 193 is assessed by comparing its performance against another MTA-cooperative PRMT5 inhibitor, MRTX1719, and in the context of combination therapies. This guide is intended to provide an objective overview supported by available experimental data to inform research and drug development decisions.
Introduction to MTA-Cooperative PRMT5 Inhibition
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[1] This accumulation creates a unique therapeutic vulnerability. PRMT5 is an essential enzyme for cell survival, and its activity is partially inhibited by the high levels of MTA in MTAP-deleted cancer cells.[2] MTA-cooperative PRMT5 inhibitors, such as AMG 193 and MRTX1719, are designed to selectively bind to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing normal tissues.[3][4] This synthetic lethal approach offers a promising targeted therapy for patients with MTAP-deleted tumors.[3]
Comparative Preclinical Efficacy
In Vitro Cell Viability
A key measure of the therapeutic window is the differential activity of a compound against cancer cells versus normal cells. In the case of MTA-cooperative PRMT5 inhibitors, this is assessed by comparing their potency in MTAP-deleted (MTAP-null) cancer cell lines versus MTAP wild-type (WT) cell lines.
| Compound | Cell Line | MTAP Status | IC50 (Viability) | Selectivity (MTAP WT / MTAP-null) | Reference |
| AMG 193 | HCT116 Isogenic Pair | MTAP-null | Not explicitly stated, but significant preferential sensitivity | >100x (in SDMA assay) | |
| MRTX1719 | HCT116 Isogenic Pair | MTAP-null | 12 nM | >70x | |
| MRTX1719 | HCT116 Isogenic Pair | MTAP WT | 890 nM | ||
| MRTX1719 | Panel of 70 cell lines | MTAP-null (median) | 90 nM | ~24x | |
| MRTX1719 | Panel of 26 cell lines | MTAP WT (median) | 2.2 µM |
Table 1: Comparative in vitro cell viability data for AMG 193 and MRTX1719.
In Vivo Tumor Growth Inhibition
The antitumor activity of AMG 193 and MRTX1719 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.
| Compound | Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AMG 193 | HCT116 MTAP-deleted CDX | Colorectal | Dose-dependent | Statistically substantial TGI | |
| AMG 193 | HCT116 MTAP WT CDX | Colorectal | Not specified | No inhibition | |
| AMG 193 | DOHH-2 CDX | DLBCL | 10-100 mg/kg, PO, QD | Robust and statistically significant | |
| AMG 193 | BxPC-3 CDX | Pancreatic | 10-100 mg/kg, PO, QD | Robust and statistically significant | |
| AMG 193 | LU99, H838 CDX | Lung | 10-100 mg/kg, PO, QD | Robust and statistically significant | |
| MRTX1719 | LU99 CDX | Lung | 50 mg/kg | 86% | |
| MRTX1719 | LU99 CDX | Lung | 100 mg/kg | 88% | |
| MRTX1719 | HCT116 MTAP-deleted CDX | Colorectal | 50 and 100 mg/kg, PO, QD | Significant TGI | |
| MRTX1719 | HCT116 MTAP WT CDX | Colorectal | 50 and 100 mg/kg, PO, QD | No effect | |
| MRTX1719 | Mesothelioma PDX models (5) | Mesothelioma | 100 mg/kg, PO, QD | Marked antitumor activity, including regression in 4/5 models |
Table 2: Comparative in vivo tumor growth inhibition data for AMG 193 and MRTX1719.
Mechanism of Action and Signaling Pathway
AMG 193 and other MTA-cooperative PRMT5 inhibitors exert their anticancer effects by disrupting essential cellular processes. Inhibition of PRMT5 leads to reduced symmetric dimethylation of arginine (SDMA) on target proteins, which in turn causes DNA damage, cell cycle arrest (primarily at the G2/M phase), and aberrant alternative mRNA splicing.
Caption: Signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Combination Therapies
Preclinical studies have shown that AMG 193 synergizes with other anticancer agents, including the KRAS G12C inhibitor sotorasib and standard-of-care chemotherapies like docetaxel. This suggests that combination approaches may enhance the therapeutic window and overcome potential resistance mechanisms. A clinical trial (NCT05094336) is currently evaluating AMG 193 both as a monotherapy and in combination with docetaxel in patients with advanced MTAP-null solid tumors.
Clinical Landscape
Both AMG 193 and MRTX1719 have entered clinical development and have shown promising early results.
| Compound | Clinical Trial | Phase | Key Findings | Reference |
| AMG 193 | NCT05094336 | Phase 1/2 | Favorable safety profile without significant myelosuppression. Confirmed partial responses in patients with various MTAP-deleted solid tumors, including NSCLC and pancreatic cancer. Objective response rate of 21.4% in efficacy-assessable patients at active doses. | |
| MRTX1719 | NCT05245500 | Phase 1/2 | Well-tolerated with no dose-limiting toxicities up to 400mg QD. Confirmed objective responses in patients with MTAP-deleted melanoma, gallbladder adenocarcinoma, mesothelioma, and NSCLC. |
Table 3: Early clinical trial data for AMG 193 and MRTX1719.
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol outlines a general method for determining the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Detailed Method:
-
Cell Seeding: Cancer cell lines (both MTAP-deleted and MTAP wild-type) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PRMT5 inhibitor or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the resulting signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and IC50 values are calculated using a suitable curve-fitting model.
In Vivo Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
Detailed Method:
-
Cell Implantation: MTAP-deleted human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.
-
Drug Administration: The PRMT5 inhibitor is administered, typically via oral gavage, at various doses and schedules. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated. Tumors and plasma may be collected for pharmacodynamic marker analysis, such as measuring SDMA levels by ELISA or Western blot.
Conclusion
AMG 193 is a promising MTA-cooperative PRMT5 inhibitor with a clear therapeutic window for MTAP-deleted cancers, as demonstrated by its preclinical selectivity and in vivo efficacy. Early clinical data for both AMG 193 and its competitor, MRTX1719, are encouraging, showing manageable safety profiles and antitumor activity in a heavily pre-treated patient population. The ongoing clinical trials, including those exploring combination therapies, will be crucial in further defining the therapeutic potential of AMG 193 and its place in the treatment landscape for MTAP-deleted malignancies. The data presented in this guide provides a foundation for researchers and drug developers to comparatively assess the performance of this novel anticancer agent.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies. Among these, inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) have emerged as a promising class of drugs. PRMT5 is a critical enzyme that plays a role in various cellular processes, including gene expression, RNA splicing, and cell cycle progression. Its overexpression or dysregulation has been implicated in numerous cancers, making it an attractive target for drug development. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several key PRMT5 inhibitors currently in preclinical and clinical development, supported by available experimental data.
Understanding the PRMT5 Signaling Pathway
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the proper functioning of the spliceosome, regulation of gene transcription, and other cellular processes. Inhibition of PRMT5 can lead to apoptosis in cancer cells that are dependent on its activity.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for several PRMT5 inhibitors. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which in turn influence their efficacy and safety profiles.
Preclinical Pharmacokinetic Parameters in Mice
| Inhibitor | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/min/kg) |
| JNJ-64619178 | 10 mg/kg (oral) | - | - | - | 36[1] | 6.6[1] |
| MRTX1719 | 30 mg/kg (oral) | - | - | - | - | - |
| AMG 193 | - | - | - | - | Orally bioavailable[2] | - |
Note: Data for some parameters are not publicly available.
Clinical Pharmacokinetic Parameters in Humans
| Inhibitor | Dose | Tmax (h) | Half-life (h) | Cmax | AUC | Key Observations |
| JNJ-64619178 | Multiple doses | - | - | - | - | Dose-proportional plasma exposure[3] |
| GSK3326595 | 300/400 mg (oral) | ~2[4] | 4-6 | - | - | Rapid absorption |
| PF-06939999 | 0.5-8 mg (oral, QD) | 0.5-2.1 | - | Dose-related increase | Dose-related increase | Steady state achieved by day 15 |
| AMG 193 | 40-1200 mg (oral, OD) | - | 13 | Dose-proportional increase | Dose-proportional increase | Food does not alter exposure |
| PRT811 | Multiple doses | 1-3 | 5.8 | - | - | Linear pharmacokinetics |
| MRTX1719 (BMS-986504) | Up to 400mg QD | - | - | - | - | Well-tolerated with no dose-limiting toxicities observed at these levels |
Note: "QD" refers to once daily administration. Data for some parameters are not publicly available.
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below is a generalized workflow for a preclinical oral bioavailability study in mice and a standard procedure for the bioanalysis of small molecules in plasma.
General Workflow for Preclinical Pharmacokinetic Studies
1. Animal Model and Dosing:
-
Species: Typically, C57BL/6 or CD-1 mice are used.
-
Acclimatization: Animals are allowed to acclimate to the facility for a specified period before the study.
-
Fasting: Mice are often fasted overnight prior to dosing to ensure consistent absorption.
-
Dosing: The PRMT5 inhibitor, formulated in a suitable vehicle (e.g., a solution or suspension), is administered via oral gavage at a specific dose.
2. Blood Sample Collection:
-
Timepoints: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, and elimination phases.
-
Method: Blood is typically collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Processing and Storage:
-
Separation: Blood samples are centrifuged to separate the plasma.
-
Storage: Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method - LC-MS/MS:
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatography: The extracted sample is injected into a liquid chromatography system, where the drug is separated from other components.
-
Mass Spectrometry: The separated drug is then ionized and detected by a mass spectrometer, which allows for precise quantification.
-
Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Specialized software is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Conclusion
The development of PRMT5 inhibitors represents a significant advancement in targeted cancer therapy. Understanding the pharmacokinetic profiles of these molecules is paramount for their successful translation from preclinical models to clinical applications. This guide provides a snapshot of the current knowledge on the pharmacokinetics of several leading PRMT5 inhibitors. As more data from ongoing clinical trials become available, a more comprehensive picture will emerge, aiding in the optimization of dosing regimens and the identification of patient populations most likely to benefit from these novel therapies. Researchers are encouraged to consult the primary literature for more detailed information on specific inhibitors and experimental conditions.
References
Validating the Downstream Effects of PRMT5 Inhibition: A Comparative Guide to AMG 193
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with other PRMT5 inhibitors.[1] The downstream effects of PRMT5 inhibition are validated through experimental data, with detailed methodologies provided for key assays.
Introduction to PRMT5 Inhibition and AMG 193
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including RNA splicing, gene expression, DNA damage repair, and cell cycle regulation. Its overexpression is implicated in numerous cancers, making it a promising therapeutic target.[2] AMG 193 is a novel, orally bioavailable PRMT5 inhibitor that exhibits a unique mechanism of action. It preferentially binds to the PRMT5-MTA complex, which accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This MTA-cooperative inhibition leads to synthetic lethality, selectively killing cancer cells with MTAP deletions while sparing normal tissues. This targeted approach aims to overcome the dose-limiting toxicities observed with first-generation, non-selective PRMT5 inhibitors.
Downstream Effects of PRMT5 Inhibition by AMG 193
Inhibition of PRMT5 by AMG 193 triggers a cascade of downstream events within cancer cells, ultimately leading to cell cycle arrest and apoptosis. The key validated effects include:
-
Reduction of Symmetric Dimethylarginine (SDMA): PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins. AMG 193 treatment leads to a significant and dose-dependent reduction in global SDMA levels, a key pharmacodynamic biomarker of PRMT5 inhibition.
-
Alterations in RNA Splicing: PRMT5 plays a crucial role in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs). Inhibition by AMG 193 disrupts normal RNA splicing, leading to an increase in alternative splicing events, particularly intron retention.
-
Cell Cycle Arrest: By disrupting critical cellular processes, AMG 193 induces cell cycle arrest, primarily at the G2/M phase.
-
Induction of DNA Damage: PRMT5 inhibition by AMG 193 has been shown to induce DNA damage in cancer cells.
Comparative Performance of PRMT5 Inhibitors
The following tables summarize the performance of AMG 193 in comparison to other notable PRMT5 inhibitors, including both MTA-cooperative and non-cooperative agents.
Table 1: Preclinical Activity of PRMT5 Inhibitors
| Inhibitor | Mechanism | Selectivity (MTAP-deleted vs. WT) | Key Preclinical Findings |
| AMG 193 | MTA-Cooperative | ~40x in viability assays, >100x in SDMA assays | Induces G2/M cell cycle arrest, DNA damage, and alternative mRNA splicing in MTAP-null cells. |
| MRTX1719 | MTA-Cooperative | Selective for MTAP-deleted cells | Marked anti-tumor activity and regressions in various solid tumor models. |
| TNG462 | MTA-Cooperative | Selective for MTAP-deleted cells | Enhanced potency and selectivity in MTAP-deleted cell lines and xenografts. |
| AZD3470 | MTA-Cooperative | 37-fold MTA cooperativity | Induces regressions in 59% of patient-derived xenograft (PDX) models. |
| JNJ-64619178 | Non-Cooperative | Not selective | Induces widespread RNA splicing changes and broad antitumor activity. |
| GSK3326595 | Non-Cooperative | Not selective | Modest efficacy and safety signals in advanced solid tumors. |
Table 2: Clinical Efficacy of PRMT5 Inhibitors (Phase I/II Data)
| Inhibitor | Tumor Types | Objective Response Rate (ORR) | Key Safety Findings |
| AMG 193 | MTAP-deleted Solid Tumors | 21.4% across eight tumor types | Favorable safety profile, no significant myelosuppression. Most common adverse events are nausea, fatigue, and vomiting. |
| MRTX1719 | MTAP-deleted Solid Tumors | 6 confirmed objective responses in a Phase 1 study. | Well-tolerated with no dose-limiting toxicities observed up to 400mg QD. |
| TNG462 | MTAP-deleted Solid Tumors | 43% in cholangiocarcinoma (n=7) | Good safety and tolerability profile. |
| JNJ-64619178 | Advanced Solid Tumors & NHL | 5.6% overall; 11.5% in adenoid cystic carcinoma | Manageable dose-dependent toxicity, with thrombocytopenia as the only dose-limiting toxicity. |
| GSK3326595 | Advanced Solid Tumors & NHL | 3 confirmed partial responses in solid tumors; 10% ORR in NHL | Modest efficacy and safety signals. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Symmetric Dimethylarginine (SDMA) Detection
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Separate proteins on a 4-15% polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL detection reagent and visualize the signal.
-
RNA Sequencing for Alternative Splicing Analysis
-
RNA Extraction:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze differential gene expression and alternative splicing events (e.g., intron retention, exon skipping) using appropriate bioinformatics tools.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PRMT5 inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Lysis and Luminescence Measurement:
-
Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature in the dark for at least 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of PI.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AMG 193, the downstream signaling pathways affected by PRMT5 inhibition, and a typical experimental workflow for validating these effects.
Caption: Mechanism of MTA-cooperative inhibition by AMG 193 in MTAP-deleted cancer cells.
Caption: Downstream signaling effects of PRMT5 inhibition by AMG 193.
Caption: Experimental workflow for validating the downstream effects of AMG 193.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
